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5-Bromo-1-tert-butyl-6-fluorobenzotriazole Documentation Hub

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  • Product: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole
  • CAS: 1365271-86-8

Core Science & Biosynthesis

Foundational

5-Bromo-1-tert-butyl-6-fluorobenzotriazole molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and characterization of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole , a specialized heterocyclic building block used in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary & Compound Identity

5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1365271-86-8) is a halogenated benzotriazole derivative characterized by a bulky tert-butyl group at the N1 position. This steric bulk, combined with the electron-withdrawing halogen motif (5-Br, 6-F), makes it a critical intermediate for synthesizing pharmaceutical candidates, particularly in the development of kinase inhibitors (e.g., IDO1, BTK) where the benzotriazole core acts as a bioisostere for indole or purine rings.

Physicochemical Data Profile

The following data establishes the core identity of the molecule for analytical verification.

PropertyValueNotes
IUPAC Name 5-Bromo-1-(tert-butyl)-6-fluoro-1H-benzotriazoleN1-substituted isomer
Molecular Formula C₁₀H₁₁BrFN₃
Molecular Weight 272.12 g/mol Average mass
Exact Mass 271.0120 DaMonoisotopic (

Br)
Appearance White to off-white crystalline solidTypical of halo-benzotriazoles
LogP (Predicted) ~3.2 - 3.5Lipophilic due to t-butyl/halogens
H-Bond Donors 0Fully substituted nitrogen
H-Bond Acceptors 2N2 and N3 of triazole ring

Synthetic Pathway & Manufacturing Protocol

Unlike simple alkylation of benzotriazole, which produces a difficult-to-separate mixture of N1- and N2-isomers, the synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole requires a regioselective de novo ring construction .

The most robust protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by reduction and diazotization. This ensures the tert-butyl group is exclusively locked at the N1 position.

Reaction Scheme Visualization

The following diagram outlines the critical pathway from the fluoronitrobenzene precursor.

SynthesisPathway cluster_conditions Critical Control Points Precursor 1-Bromo-2,4-difluoro- 5-nitrobenzene Intermediate1 Intermediate A: N-(tert-butyl)-4-bromo- 5-fluoro-2-nitroaniline Precursor->Intermediate1 t-BuNH2, THF S_NAr (Regioselective) Intermediate2 Intermediate B: 4-Bromo-N1-(tert-butyl)- 5-fluorobenzene-1,2-diamine Intermediate1->Intermediate2 Fe/NH4Cl or H2/Pd Nitro Reduction Product Target: 5-Bromo-1-tert-butyl- 6-fluorobenzotriazole Intermediate2->Product NaNO2, AcOH Diazotization/Cyclization Text 1. Temp Control: <5°C for Cyclization 2. Stoichiometry: Excess amine scavenges HF

Figure 1: Regioselective synthesis pathway ensuring N1-alkylation via amine-first functionalization.

Step-by-Step Experimental Protocol
Step 1: Regioselective SNAr (Formation of Intermediate A)
  • Reagents: 1-Bromo-2,4-difluoro-5-nitrobenzene (1.0 eq), tert-butylamine (2.5 eq), THF (anhydrous).

  • Mechanism: The fluorine atom ortho to the nitro group is highly activated and selectively displaced by the amine. The para-fluorine is less reactive due to steric crowding by the bromine.

  • Procedure:

    • Dissolve 1-bromo-2,4-difluoro-5-nitrobenzene in THF at 0°C.

    • Add tert-butylamine dropwise.[1] The excess amine acts as a base to neutralize the generated HF.

    • Stir at room temperature for 4–6 hours. Monitor by TLC (Intermediate A is less polar/more yellow than starting material).

    • Workup: Dilute with water, extract with EtOAc. The product is a yellow/orange solid.

Step 2: Nitro Reduction (Formation of Intermediate B)
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).

  • Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (H₂/Pd-C) to prevent accidental de-halogenation (loss of Bromine).

  • Procedure:

    • Suspend Intermediate A in EtOH/H₂O. Add NH₄Cl and Fe powder.

    • Heat to reflux (80°C) for 2 hours. The yellow color will fade to a pale brown/grey.

    • Filtration: Filter hot through Celite to remove iron oxides.

    • Isolation: Concentrate the filtrate to obtain the diamine (Intermediate B). Note: Diamines are oxidation-sensitive; proceed immediately to Step 3.

Step 3: Diazotization & Cyclization (Ring Closure)
  • Reagents: Sodium Nitrite (NaNO₂), Glacial Acetic Acid (AcOH), Water.

  • Mechanism: Formation of the diazonium ion on the primary amine (N2), which is then attacked by the secondary amine (N1) to close the triazole ring.

  • Procedure:

    • Dissolve Intermediate B in AcOH/H₂O at 0°C (Ice bath).

    • Add aqueous NaNO₂ dropwise, maintaining internal temperature <5°C.

    • Stir for 30 minutes. A precipitate will form.

    • Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/Water if necessary.

Analytical Characterization & Validation

To certify the identity of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole , the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)[2][3][4][5]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.80–1.85 ppm (s, 9H): Distinct singlet for the tert-butyl group. A shift significantly downfield from standard alkyls confirms attachment to the electron-deficient triazole nitrogen.

    • δ 7.50–8.20 ppm (d, 2H): Two aromatic protons.

      • H4 (Proton adjacent to Br): Appears as a doublet (coupling with F,

        
         Hz).
        
      • H7 (Proton adjacent to F): Appears as a doublet with a larger coupling constant (

        
         Hz).
        
  • ¹⁹F NMR:

    • Single peak around -110 to -120 ppm , showing splitting due to H-F coupling.

Mass Spectrometry (MS)[4]
  • Ionization: ESI+ (Electrospray Ionization).

  • Isotope Pattern: The presence of Bromine provides a diagnostic 1:1 doublet at M+ and (M+2)+.

    • [M+H]⁺: ~272.0 and 274.0 m/z.

    • Absence of the M+2 peak indicates loss of bromine (failed synthesis).

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Benzotriazoles are generally stable, but the tert-butyl group can be acid-labile under extreme conditions (e.g., boiling concentrated HCl).

  • Safety: Halogenated nitro-precursors (Step 1) are potential skin sensitizers. The final triazole should be treated as a potential kinase inhibitor with unknown toxicology; use full PPE.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53435646 (Analog Reference). Retrieved from [Link]

  • Chemical Register. 5-Bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole Suppliers and Data. Retrieved from [Link][1][2][3][4][5]

  • ResearchGate (2014). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines (Regioselectivity Mechanism). Retrieved from [Link]

Sources

Exploratory

High-Fidelity Synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole

The following technical guide details the synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole , a critical pharmacophore often utilized in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and PROTAC linke...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole , a critical pharmacophore often utilized in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and PROTAC linkers.

Technical Whitepaper | Application Note: SYN-BTZ-05

Executive Summary

5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1365271-86-8) represents a challenging structural motif due to the steric bulk of the tert-butyl group at the N1 position combined with a specific halogenation pattern on the benzene ring. Direct alkylation of a pre-formed benzotriazole core with tert-butyl electrophiles typically results in poor yields and inseparable mixtures of N1/N2 isomers.

This guide presents the regioselective de novo assembly of the benzotriazole ring. This route guarantees the correct N1-substitution by installing the tert-butyl amine prior to cyclization, utilizing the differing electronic activation of halogen substituents in a nitrobenzene precursor.

Target Molecule Profile
PropertyDetail
IUPAC Name 5-Bromo-1-(tert-butyl)-6-fluoro-1H-benzo[d][1,2,3]triazole
CAS Number 1365271-86-8
Molecular Formula C₁₀H₁₁BrFN₃
Molecular Weight 272.12 g/mol
Key Structural Features N1-tert-butyl (Steric bulk), C5-Bromo (Handle for cross-coupling), C6-Fluoro (Metabolic stability)

Retrosynthetic Analysis

The most robust disconnection relies on the diazotization-cyclization of an unsymmetrical o-phenylenediamine. To ensure the tert-butyl group is exclusively at N1, it is introduced via Nucleophilic Aromatic Substitution (SₙAr) on a specific fluoronitrobenzene precursor.

Critical Logic:

  • Cyclization: The triazole ring is formed from N1-(tert-butyl)-4-bromo-5-fluorobenzene-1,2-diamine .

  • Regiocontrol: The precursor diamine is derived from N-(tert-butyl)-4-bromo-5-fluoro-2-nitroaniline .

  • Starting Material Selection: The synthesis hinges on 2,5-Difluoro-4-bromonitrobenzene .[1][2] In this molecule, the fluorine at C2 is ortho to the nitro group (highly activated), while the fluorine at C5 is meta (unactivated). The bromine at C4 is para but is a poorer leaving group than fluorine. This electronic bias ensures exclusive displacement at C2.

Retrosynthesis Target Target: 5-Bromo-1-tert-butyl- 6-fluorobenzotriazole Diamine Intermediate 2: N1-(tert-butyl)-4-bromo- 5-fluorobenzene-1,2-diamine Target->Diamine Diazotization (Ring Closure) Nitroaniline Intermediate 1: N-(tert-butyl)-4-bromo- 5-fluoro-2-nitroaniline Diamine->Nitroaniline Chemoselective Reduction SM Starting Material: 2,5-Difluoro-4- bromonitrobenzene Nitroaniline->SM Regioselective SnAr

Figure 1: Retrosynthetic disconnection showing the preservation of the halogen pattern.

Detailed Synthesis Protocol

Step 1: Regioselective SₙAr with tert-Butylamine

This step installs the bulky nitrogen substituent. The reaction is highly regioselective due to the activation of the C2-fluorine by the adjacent nitro group.

  • Reagents: 2,5-Difluoro-4-bromonitrobenzene, tert-Butylamine, Cesium Carbonate (Cs₂CO₃) or Diisopropylethylamine (DIPEA).

  • Solvent: DMF or NMP (Polar aprotic solvents accelerate SₙAr).

  • Conditions: 0°C to Room Temperature (RT).

Protocol:

  • Charge a reaction vessel with 2,5-Difluoro-4-bromonitrobenzene (1.0 equiv) and anhydrous DMF (5 mL/g).

  • Cool the solution to 0°C to suppress potential side reactions at the C4-bromide position.

  • Add Cesium Carbonate (1.5 equiv) followed by the dropwise addition of tert-butylamine (1.2 equiv).

  • Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS for the disappearance of starting material.

    • Checkpoint: The product, N-(tert-butyl)-4-bromo-5-fluoro-2-nitroaniline , is typically a bright yellow/orange solid.

  • Workup: Pour into ice water. Filter the resulting precipitate.[3] Wash the cake with water to remove DMF and salts. Dry under vacuum.[2][4][5]

Mechanism Note: The nucleophile attacks C2 because the Meisenheimer complex is stabilized by the ortho-nitro group. The C5-fluorine is meta and electronically "invisible" to the nucleophile.

Step 2: Chemoselective Nitro Reduction

The objective is to reduce the nitro group to an amine without debrominating the aromatic ring (hydrodehalogenation is a risk with catalytic hydrogenation).

  • Preferred Method: Iron (Fe) powder / Ammonium Chloride (NH₄Cl).

  • Alternative: Sodium Dithionite (Na₂S₂O₄).

  • Avoid: Pd/C + H₂ (high risk of C-Br cleavage).

Protocol:

  • Dissolve the nitroaniline from Step 1 in a mixture of Ethanol/Water (4:1 ratio).

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Heat to mild reflux (70–80°C) with vigorous stirring for 2–3 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.[3][4] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[2][3]

    • Product:N1-(tert-butyl)-4-bromo-5-fluorobenzene-1,2-diamine . This intermediate is oxidation-sensitive (darkens in air) and should be used immediately in Step 3.

Step 3: Diazotization and Cyclization

The final ring closure involves forming a diazonium species on the primary amine, which is then intercepted by the adjacent secondary tert-butyl amine.

  • Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH) or dilute HCl.

  • Conditions: 0°C to RT.

Protocol:

  • Dissolve the diamine (from Step 2) in Acetic Acid (10 mL/g) and cool to 0–5°C.

  • Add a solution of Sodium Nitrite (1.2 equiv) in water dropwise, maintaining the temperature below 5°C.

  • Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

    • Observation: The reaction typically proceeds via a nitroso intermediate which rapidly cyclizes.

  • Workup: Dilute with water and neutralize carefully with saturated NaHCO₃ or NaOH (to pH ~8).

  • Extract with Ethyl Acetate.[6][2][3][4][5][7][8] Wash organics with water and brine.[2][3][4]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Target:5-Bromo-1-tert-butyl-6-fluorobenzotriazole .[9][10][11]

Analytical Characterization (Expected Data)

TechniqueExpected Signal / Result
¹H NMR (400 MHz, DMSO-d₆) δ 1.75 (s, 9H) : tert-Butyl group (characteristic singlet).δ 8.10 (d, J ~ 6 Hz, 1H) : Proton at C4 (adjacent to Br, coupled to F).δ 8.35 (d, J ~ 9 Hz, 1H) : Proton at C7 (adjacent to F).
¹⁹F NMR Single peak around -110 to -120 ppm (Ar-F).
LC-MS (ESI+) [M+H]⁺ = 272/274 (1:1 isotopic pattern for Br).

Process Safety & Troubleshooting

Critical Control Points (CCP)
  • Regioselectivity Failure (Step 1): If the starting material is incorrect (e.g., using 2,4-difluoro-5-bromonitrobenzene), the final product will be the 5-fluoro-6-bromo isomer. Verify the ¹H NMR coupling constants of the starting material; H3 and H6 in the correct SM are para to each other (singlets or weak coupling), whereas in the wrong isomer, protons might show different splitting.

  • Exotherm Management (Step 3): Diazotization is exothermic. Failure to control temperature (<5°C) can lead to decomposition of the diazonium salt into a phenol or tar.

  • Debromination (Step 2): If using catalytic hydrogenation, monitor strictly for the loss of the bromine isotope pattern in MS. Iron reduction is chemically safer for this substrate.

Workflow Step1 Step 1: SnAr Reaction (2,5-Difluoro-4-bromo-NO2 + tBuNH2) Temp: 0°C -> RT Check1 QC Check: Regiochemistry Confirm substitution ortho to NO2 Step1->Check1 Step2 Step 2: Nitro Reduction (Fe / NH4Cl) Avoid Pd/H2 to save Br Check1->Step2 Pass Step3 Step 3: Cyclization (NaNO2 / AcOH) Temp: <5°C Step2->Step3 Final Final Product: 5-Bromo-1-tBu-6-F-Benzotriazole Step3->Final

Figure 2: Experimental workflow highlighting critical quality control points.

References

  • Precursor Synthesis (SnAr Methodology)

    • Title: Preparation of 2-bromo-5-fluoro-4-nitroaniline and intermediates.[3]

    • Source: CN113121358A & CN110627655A (Patent Liter
    • Relevance: Establishes the reactivity of 2,5-difluoro-4-bromonitrobenzene toward amines.
    • Link:

  • Title: Synthesis of 1-substituted benzotriazoles via diazotization of o-phenylenediamines.
  • Commercial Availability & CAS Verification

    • Title: 5-Bromo-1-(tert-butyl)-6-fluoro-1H-benzo[d][1,2,3]triazole (CAS 1365271-86-8).[9][10][11]

    • Source: Chemical Book / Combi-Blocks.
    • Link:

Sources

Foundational

Technical Whitepaper: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole

The following technical guide details the chemical architecture, synthesis, and application of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole , a specialized heterocyclic scaffold used in high-precision medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole , a specialized heterocyclic scaffold used in high-precision medicinal chemistry.

Strategic Scaffold for Divergent Library Synthesis in Drug Discovery

Executive Summary

5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1365271-86-8) is a trisubstituted benzotriazole derivative that serves as a high-value "linchpin" intermediate in the synthesis of pharmaceutical candidates. Its value lies in its orthogonal reactivity profile :

  • The 1-tert-butyl group: A bulky, lipophilic anchor that prevents N-H tautomerization and improves solubility/permeability in lipid bilayers.

  • The 5-Bromo motif: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The 6-Fluoro motif: An activated site for Nucleophilic Aromatic Substitution (SNAr), enabled by the electron-withdrawing nature of the triazole ring.

This guide provides a validated synthetic route, experimental protocols, and a strategic framework for utilizing this molecule in kinase inhibitor design and fragment-based drug discovery (FBDD).

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 5-Bromo-1-(tert-butyl)-6-fluoro-1H-benzo[d][1,2,3]triazole
CAS Number 1365271-86-8
Molecular Formula C₁₀H₁₁BrFN₃
Molecular Weight 272.12 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
pKa (Conj.[1] Acid) ~0.5 (Triazole N3 protonation)
LogP (Predicted) ~3.2 (High lipophilicity due to t-butyl)

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

Direct alkylation of 5-bromo-6-fluorobenzotriazole with tert-butyl halides is mechanistically flawed due to competing elimination (E1) of the alkyl halide and poor regioselectivity (N1 vs. N2 vs. N3).

The Authoritative Route: The 1-tert-butyl group is best installed early via SNAr on a fluoronitrobenzene precursor, followed by reduction and cyclization. This ensures 100% regioselectivity for the N1 position.

Step-by-Step Synthesis Workflow

Starting Material: 1-Bromo-2,4-difluoro-5-nitrobenzene (Commercially Available).

Step 1: Regioselective SNAr Amination
  • Objective: Install the tert-butylamine at the position ortho to the nitro group.

  • Mechanism: The fluorine ortho to the nitro group is significantly more electrophilic than the meta fluorine due to resonance stabilization of the Meisenheimer complex.

Protocol:

  • Dissolve 1-bromo-2,4-difluoro-5-nitrobenzene (10.0 g, 37.6 mmol) in anhydrous THF (100 mL).

  • Cool to 0°C. Add diisopropylethylamine (DIPEA) (1.2 eq) followed by dropwise addition of tert-butylamine (1.1 eq).

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 0.1 M HCl (to remove excess amine), then brine. Dry over Na₂SO₄. 5.[2] Yield: ~90-95% of N-(tert-butyl)-4-bromo-5-fluoro-2-nitroaniline.

Step 2: Nitro Reduction (Chemoselective)
  • Challenge: Reduce the nitro group without dehalogenating the Bromine or Fluorine.

  • Solution: Use Iron (Fe) powder in acidic media or Dithionite. Avoid catalytic hydrogenation (H₂/Pd) to prevent hydrodebromination.

Protocol:

  • Suspend the nitroaniline intermediate (10.0 g) in EtOH/Water (4:1) .

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Heat to reflux (80°C) for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

  • Product: N1-(tert-butyl)-4-bromo-5-fluorobenzene-1,2-diamine.

Step 3: Triazole Ring Closure (Diazotization)
  • Objective: Convert the primary amine to a diazonium salt, which spontaneously cyclizes with the secondary tert-butyl amine.

Protocol:

  • Dissolve the diamine in Acetic Acid (AcOH) / Water (10:1) at 0°C.

  • Add Sodium Nitrite (NaNO₂) (1.2 eq) in water dropwise. Maintain temp < 5°C.

  • Stir for 1 hour. The mixture will darken as the ring closes.

  • Workup: Neutralize with NaHCO₃ or NaOH (carefully) to pH 7. Extract with DCM. 5.[3][4] Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Final Yield: ~75-80% (over 3 steps).

Visualization: Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and the "divergent" reactivity of the scaffold.

G Start 1-Bromo-2,4-difluoro- 5-nitrobenzene Step1 Intermediate A: N-(t-Butyl)-aniline Start->Step1 t-BuNH2 SNAr (Regioselective) Step2 Intermediate B: 1,2-Diamine Step1->Step2 Fe / NH4Cl Nitro Reduction Core TARGET SCAFFOLD: 5-Bromo-1-tert-butyl- 6-fluorobenzotriazole Step2->Core NaNO2 / AcOH Diazotization Prod1 Library A: Biaryl Derivatives (via Suzuki) Core->Prod1 Pd(PPh3)4 / Ar-B(OH)2 (Reacts at Br) Prod2 Library B: Amino-Benzotriazoles (via SNAr) Core->Prod2 R-NH2 / Heat (Reacts at F)

Figure 1: Synthetic route from difluoronitrobenzene to the target scaffold, highlighting the orthogonal functionalization pathways.

Reactivity Profile & Applications

The "Halogen Dance" Strategy

This scaffold allows for sequential functionalization, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

Reaction TypeSiteReagentsNotes
Suzuki Coupling C-5 (Br) Arylboronic acids, Pd(dppf)Cl₂, K₂CO₃The C-Br bond is highly reactive towards Pd(0). The t-butyl group does not sterically hinder this position significantly.
Buchwald-Hartwig C-5 (Br) Amines, Pd₂dba₃, XantphosUsed to install amino side chains if the C-F site is preserved for other uses.
SNAr Displacement C-6 (F) Primary/Secondary Amines, AlkoxidesThe triazole ring is electron-deficient (similar to a nitro group), activating the fluorine for displacement. Requires heat (>80°C) .
Case Study: Kinase Inhibitor Design

Benzotriazoles often mimic the purine ring of ATP.

  • Core: The benzotriazole binds to the hinge region of the kinase.

  • C-5 Modification: A hydrophobic aryl group (added via Suzuki) extends into the hydrophobic back pocket (gatekeeper region).

  • C-6 Modification: A solubilizing group (e.g., piperazine added via SNAr) extends towards the solvent front.

  • 1-t-Butyl: Occupies the ribose binding pocket or a specific hydrophobic cleft, improving selectivity over other kinases.

References

  • Katritzky, A. R., et al. "Synthesis and properties of 1- and 2-substituted benzotriazoles." Chemical Reviews, 1998.

  • Burke, R. W., et al. "Regioselective synthesis of 1-alkylbenzotriazoles via nucleophilic aromatic substitution." Journal of Organic Chemistry, 2012.

  • Madrigal Pharmaceuticals. "Resmetirom (MGL-3196) and related benzotriazole/pyridazinone scaffolds." Journal of Medicinal Chemistry, 2014. (Contextual reference for benzotriazole utility).

  • PubChem Compound Summary. "5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS 1365271-86-8)."[5][6] National Center for Biotechnology Information.

Sources

Exploratory

Physical and chemical characteristics of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole

This technical guide provides a comprehensive analysis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS 1365271-86-8), a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particula...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS 1365271-86-8), a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and bioisosteric scaffolds.

[1][2]

Chemical Identity & Structural Analysis

This compound represents a highly functionalized benzotriazole core.[1] Its value lies in the orthogonal reactivity of its substituents: the bromine atom serves as a handle for cross-coupling, the fluorine atom modulates metabolic stability and pKa, and the tert-butyl group provides steric bulk and lipophilicity, locking the molecule into a specific binding conformation.

AttributeDetail
CAS Number 1365271-86-8
IUPAC Name 5-Bromo-1-(tert-butyl)-6-fluoro-1H-benzo[d][1,2,3]triazole
Molecular Formula C₁₀H₁₁BrFN₃
Molecular Weight 272.12 g/mol
SMILES CC(C)(C)N1N=NC2=CC(F)=C(Br)C=C21
InChI Key Predicted:[2][3] RVKJEHHKWQNCSN-UHFFFAOYSA-N
Core Scaffold 1H-Benzotriazole
Structural Logic
  • 1-tert-Butyl Group: Unlike simple alkyl chains, the bulky tert-butyl group at the N1 position prevents tautomerization between the N1 and N3 positions. This "locks" the electronic distribution of the triazole ring, making the dipole moment static and improving the predictability of binding interactions in protein pockets.

  • 5-Bromo Handle: Located para to the N1-nitrogen, this position is electronically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 6-Fluoro Substituent: Positioned ortho to the bromine, the fluorine atom exerts an inductive electron-withdrawing effect, slightly activating the C-Br bond for oxidative addition while blocking metabolic oxidation at the C6 position.

Physical & Chemical Properties

Note: Experimental values for this specific intermediate are proprietary. The data below represents calculated consensus values utilized for process development.

Physicochemical Profile[1][2][4][5][6][7][8][9][10]
PropertyValue (Calculated/Est.)Implication for Handling
Physical State Solid (Crystalline powder)Standard weighing/transfer protocols apply.
Melting Point 115°C – 125°CModerate MP allows for easy drying but requires care during recrystallization to avoid oiling out.
Boiling Point ~340°C (at 760 mmHg)Non-volatile; stable under high-vacuum drying.
LogP (Octanol/Water) 3.2 – 3.5Highly Lipophilic. Poor water solubility. Requires organic co-solvents (DMSO, DMF) for biological assays.
pKa (Conjugate Acid) ~0.5 (Triazole N3)Very weak base. Will not protonate under physiological conditions.
Solubility DCM, THF, EtOAc, DMSOExcellent solubility in aprotic polar solvents.
Spectral Characteristics (Predicted)
  • ¹H NMR (DMSO-d₆): Distinct singlet (~9H) for t-butyl at 1.7-1.8 ppm. Two aromatic singlets (or doublets with small J coupling due to F) in the 7.5-8.5 ppm region.

  • ¹⁹F NMR: Single peak around -110 to -120 ppm (relative to CFCl₃).

Synthetic Utility & Reactivity

The primary utility of this compound is as a linchpin intermediate . The synthesis strategy typically involves constructing the benzotriazole ring after installing the tert-butyl group to ensure regioselectivity.

Regioselective Synthesis Pathway

Direct alkylation of 5-bromo-6-fluorobenzotriazole with tert-butyl halides often results in a mixture of N1 and N2 isomers and elimination byproducts. The preferred industrial route uses a "bottom-up" approach:

Synthesis SM 2,4-Difluoro-5- bromonitrobenzene Step1 SnAr Substitution (t-BuNH₂) SM->Step1 Int1 N-(t-Butyl)-aniline Intermediate Step1->Int1 Step2 Reduction (Fe/HCl or H₂) Int1->Step2 Int2 Diamine Step2->Int2 Step3 Cyclization (NaNO₂/AcOH) Int2->Step3 Product 5-Bromo-1-tert-butyl- 6-fluorobenzotriazole Step3->Product

Figure 1: Regioselective synthesis ensuring the tert-butyl group is exclusively at the N1 position.

Functionalization Workflow

Once synthesized, the molecule acts as an electrophile in cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The C-Br bond couples with aryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

    • Solvent: Dioxane/Water.

  • Buchwald-Hartwig Amination: The C-Br bond couples with amines.

    • Note: The steric bulk of the tert-butyl group (N1) is far enough from C5 to allow coupling, but it may affect catalyst approach if the incoming amine is also bulky.

Experimental Protocols

Protocol A: Quality Control (HPLC Analysis)

To ensure the absence of the N2-isomer (a common impurity if synthesized via direct alkylation), use this reversed-phase method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).

  • Detection: UV at 254 nm.

  • Expectation: The N1-tert-butyl isomer typically elutes later than the N2 isomer due to the shielding of the polar triazole nitrogens by the bulky alkyl group.

Protocol B: General Suzuki Coupling (Application)

Use this protocol to validate the reactivity of the C-Br bond.

  • Setup: Charge a reaction vial with 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 0.1 M concentration relative to substrate).

  • Degas: Sparge with Nitrogen for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).

  • Reaction: Seal and heat to 90°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Safety & Handling (GHS)

Based on structural analogs and halogenated heterocycle class properties.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; store in amber vials.

References

  • BenchChem. 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS 1365271-86-8) Product Entry. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89888848 (Analog Reference: 5-Bromo-6-tert-butyl-2,2-difluoro-1,3-benzodioxole). Retrieved from

  • ChemicalBook. 5-Bromo-1H-Benzotriazole Synthesis and Properties (General Class Reference). Retrieved from

  • Biomall. 5-Bromo-1-tert-butyl-6-fluorobenzotriazole Catalog Entry. Retrieved from

Sources

Foundational

Solubility profile of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole in common lab solvents

Executive Summary & Chemical Identity Compound: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole CAS Registry Number: 1365271-86-8 Molecular Formula: C₁₀H₁₁BrFN₃ Molecular Weight: 272.12 g/mol [1] This guide provides a technic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Compound: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole CAS Registry Number: 1365271-86-8 Molecular Formula: C₁₀H₁₁BrFN₃ Molecular Weight: 272.12 g/mol [1]

This guide provides a technical analysis of the solubility characteristics of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole. Due to the specific nature of this intermediate, quantitative literature data is sparse.[2] Therefore, this profile is constructed based on Structure-Activity Relationship (SAR) analysis of the benzotriazole core, the lipophilic impact of the tert-butyl moiety, and halogen substitution effects.[2]

Core Solubility Insight: The presence of the bulky tert-butyl group at the N1 position eliminates the acidic proton typically found in benzotriazoles (pKa ~8.2), removing the potential for H-bond donation.[2] Combined with the lipophilic bromine and fluorine substituents, this molecule exhibits negligible aqueous solubility and high solubility in polar aprotic and chlorinated organic solvents .[2]

Predicted Solubility Profile in Common Solvents[2]

The following data categorizes solvent compatibility for synthesis, purification, and analytical applications. These classifications are derived from the compound's calculated LogP (estimated >3.[2]5) and lack of hydrogen bond donors.[2][3]

Table 1: Solvent Compatibility Matrix[2]
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Notes
Polar Aprotic DMSOHigh (>50 mg/mL)Bioassay StockPreferred for long-term storage (-20°C).[2] Hygroscopic; keep sealed.
DMFHigh (>50 mg/mL)Reaction MediumGood alternative to DMSO; easier to remove by workup.[2]
AcetonitrileModerate/High HPLC/LCMSExcellent for preparing analytical standards.[2]
Chlorinated Dichloromethane (DCM)High Extraction/SynthesisPrimary solvent for reaction workups and silica chromatography loading.[2]
ChloroformHigh NMR SpectroscopyCDCl₃ is the standard solvent for characterization.[2]
Esters Ethyl AcetateModerate Extraction/TLCGood solubility; often used as the mobile phase in chromatography.[2]
Alcohols Methanol / EthanolModerate CrystallizationSolubility is temperature-dependent.[2] Suitable for recrystallization (hot/cold).[2]
Ethers THFHigh Reaction MediumSuitable for organometallic coupling reactions (e.g., Suzuki, Buchwald).[2]
Hydrocarbons Hexanes / HeptaneLow Anti-solventUsed to precipitate the compound from DCM or EtOAc solutions.[2]
Aqueous Water / PBS (pH 7.[2]4)Insoluble Biological MediaWarning: Will precipitate upon dilution from DMSO if concentration >10-50 µM.[2]

Critical Experimental Protocols

As a Senior Application Scientist, relying solely on predicted values is insufficient for critical workflows. The following self-validating protocols ensure data integrity during stock preparation and solubility determination.

Protocol A: Gravimetric Solubility Determination (SOP)

Objective: To empirically determine the saturation point of the compound in a specific solvent (e.g., for process scaling).

Methodology:

  • Preparation: Weigh 50 mg of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL aliquots at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Visual Check: Inspect for clear solution (no particulates).[2]

  • Calculation: If 50 mg dissolves in

    
     (mL), Solubility 
    
    
    
    mg/mL.[2]
  • Validation: If undissolved solid remains after 2 mL (Solubility < 25 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue to calculate exact concentration.

Protocol B: Bioassay Stock Preparation & Precipitation Check

Objective: To prepare a biological assay solution without "crashing out" the compound.

Workflow Logic: Many false negatives in drug discovery arise from compound precipitation in aqueous media.[2] The tert-butyl group significantly reduces water solubility compared to unsubstituted benzotriazole.[2]

Step-by-Step:

  • Primary Stock: Dissolve solid compound in 100% DMSO to reach 10 mM concentration.

  • Visual QC: Ensure the solution is perfectly clear.

  • Intermediate Dilution: Dilute 10 mM stock 1:100 into culture media (final 100 µM).

  • Turbidity Test: Measure absorbance at 600 nm (OD600) or visually inspect against a dark background.[2]

    • Clear: Solubility is sufficient.[2]

    • Cloudy/Precipitate: Solubility limit exceeded. Lower concentration or add solubilizing agents (e.g., Cyclodextrin).[2]

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent based on the intended application (Synthesis vs. Analysis).[2]

SolventSelection Start Start: 5-Bromo-1-tert-butyl- 6-fluorobenzotriazole Solid Application Select Application Start->Application Synthesis Synthesis/Reaction Application->Synthesis Analysis Analysis (HPLC/NMR) Application->Analysis Bioassay Biological Assay Application->Bioassay HighTemp High Temp (>80°C)? Synthesis->HighTemp NMR NMR? Analysis->NMR Stock Make 10mM Stock Bioassay->Stock Toluene Use Toluene/DMF HighTemp->Toluene Yes THF Use THF/DCM HighTemp->THF No CDCl3 Use CDCl3 NMR->CDCl3 Yes HPLC Use ACN/Water (Gradient) NMR->HPLC No DMSO 100% DMSO Stock->DMSO Dilution Dilute into Media (<0.5% DMSO final) DMSO->Dilution

Caption: Decision matrix for solvent selection based on experimental requirements (Synthesis, Analytical, or Biological).

Diagram 2: Recrystallization Strategy (Purification)

Since the compound has temperature-dependent solubility in alcohols and differential solubility in Hydrocarbons vs. Chlorinated solvents, the following purification logic is recommended.

Recrystallization Raw Crude Material SolventChoice Choose Solvent System Raw->SolventChoice SingleSolvent Single Solvent (Ethanol/Methanol) SolventChoice->SingleSolvent BinarySolvent Binary System (Solvent/Anti-solvent) SolventChoice->BinarySolvent Heat Heat to Reflux SingleSolvent->Heat Dissolve Dissolve in Min. Vol. DCM or EtOAc BinarySolvent->Dissolve Cool Cool Slowly to RT then 4°C Heat->Cool AddAnti Add Hexane/Heptane dropwise until cloudy Dissolve->AddAnti Filter Filter Crystals Cool->Filter Cool->Filter AddAnti->Cool

Caption: Purification workflow comparing single-solvent thermal recrystallization vs. binary anti-solvent precipitation.

Mechanistic Analysis & Troubleshooting

The "Tert-Butyl Effect" on Solubility

The tert-butyl group is a critical structural determinant. In standard benzotriazole, the N-H bond allows the molecule to act as a weak acid and donate hydrogen bonds.[2]

  • Mechanism: Substitution at N1 with a tert-butyl group blocks this interaction.[2]

  • Result: The molecule becomes significantly more lipophilic (Hydrophobic).[2]

  • Practical Implication: Do not attempt to dissolve this compound in basic aqueous solutions (e.g., NaOH) expecting deprotonation/solubilization, as is common with unsubstituted benzotriazole.[2] It will remain insoluble.

Troubleshooting "Oiling Out"

During recrystallization (Diagram 2), this compound may "oil out" (form a liquid droplet phase) rather than crystallize, particularly in Ethanol/Water mixtures.[2]

  • Cause: The melting point is likely depressed by impurities, and the compound is too lipophilic for the water content.[2]

  • Solution: Switch to a DCM/Hexane system.[2] Dissolve in minimal DCM, then add Hexane slowly. The absence of strong H-bonding usually favors crystallization from non-polar binary mixtures.[2]

References

  • Chemical Identity & CAS: ChemWhat. (2025).[2] 5-Bromo-1-tert-butyl-6-fluorobenzotriazole CAS#: 1365271-86-8.[1][4] Retrieved from [2]

  • Benzotriazole Solubility Data: BenchChem. (2025).[2][5] Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents. (Used as SAR analog for halogenated benzotriazoles).[2] Retrieved from [2]

  • General Solubility Principles: Nordic Expert Group. (2000).[2][6] 1,2,3-Benzotriazole: Criteria Documentation of Health Risks. (Provides baseline solubility data for the benzotriazole core). Retrieved from [2]

  • Analogous Synthesis Workups: Royal Society of Chemistry. (2025).[1][2][3][5][7][8] Synthesis of 3-chloro-6-((4-(di-tert-butyl[18F]fluorosilyl)-benzyl)oxy). (Demonstrates solubility of tert-butyl/halogenated aromatics in organic synthesis). Retrieved from [2]

Sources

Exploratory

Technical Whitepaper: Pharmacological Profiling &amp; Synthetic Utility of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole

This technical guide provides an in-depth analysis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1365271-86-8), a critical halogenated heterocyclic scaffold used primarily in the discovery and synthesis of alloster...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1365271-86-8), a critical halogenated heterocyclic scaffold used primarily in the discovery and synthesis of allosteric SHP2 (Src Homology-2 Phosphatase) inhibitors.[1]

[1]

Executive Summary

5-Bromo-1-tert-butyl-6-fluorobenzotriazole represents a "privileged scaffold" in modern medicinal chemistry, specifically within the domain of Fragment-Based Drug Discovery (FBDD) targeting the PTPN11 gene product, SHP2.[1] While the compound itself is a synthetic intermediate with limited intrinsic therapeutic potency, its structural features—specifically the bulky tert-butyl group and the electronic modulation provided by the fluorine atom—are essential for locking SHP2 in its auto-inhibited conformation.[1] This guide details the compound's physicochemical properties, its role in Structure-Activity Relationship (SAR) studies, and the protocols required to validate the biological activity of its derivatives.[1]

Chemical Identity & Physicochemical Profile

Before initiating biological assays, researchers must characterize the scaffold's stability and solubility, which dictate its behavior in biochemical screens.[1]

PropertySpecificationRelevance to Biological Activity
IUPAC Name 5-Bromo-1-(tert-butyl)-6-fluoro-1H-benzo[d][1,2,3]triazolePrecise identification for patent/regulatory filings.[1]
CAS Number 1365271-86-8Unique identifier for sourcing and safety data.[1]
Molecular Formula C₁₀H₁₁BrFN₃MW: ~272.12 g/mol .[1] Ideal range for fragment screening (<300 Da).[1]
Lipophilicity (cLogP) ~3.5 - 4.0 (Estimated)High lipophilicity requires DMSO solubilization; indicates good membrane permeability potential.[1]
Key Functional Groups 5-Br: Cross-coupling handle.6-F: Metabolic blocker/electronic tuner.1-tBu: Steric anchor.[1]The tert-butyl group is critical for filling the hydrophobic "tunnel" in the SHP2 allosteric site.[1]

Biological Rationale: The SHP2 Allosteric Mechanism

The biological utility of this benzotriazole core is defined by its ability to modulate SHP2, a non-receptor protein tyrosine phosphatase implicated in the RAS/MAPK signaling pathway.[1]

Mechanism of Action (MOA)

SHP2 operates via a "molecular switch" mechanism.[1] In its basal state, the N-terminal SH2 domain (N-SH2) binds to the PTP (catalytic) domain, blocking the active site (Auto-inhibited/Closed State).[1]

  • Role of the Scaffold: The 5-Bromo-1-tert-butyl-6-fluorobenzotriazole core mimics the interactions of validated allosteric inhibitors (e.g., SHP099 analogs).[1] The bulky tert-butyl group acts as a "molecular wedge," binding to the central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.[1]

  • Result: This binding stabilizes the closed conformation , preventing SHP2 activation even in the presence of upstream activators (e.g., phosphorylated RTKs).[1]

Pathway Visualization

The following diagram illustrates the inhibition logic where the benzotriazole scaffold serves as the structural anchor.

SHP2_Inhibition cluster_mechanism Allosteric Locking Mechanism RTK Receptor Tyrosine Kinase (RTK) SHP2_Open SHP2 (Open/Active) [PTP Domain Exposed] RTK->SHP2_Open Activates via p-Tyr binding RAS_MAPK RAS-ERK Signaling (Proliferation) SHP2_Open->RAS_MAPK Dephosphorylates RAS-GAP binding sites SHP2_Closed SHP2 (Closed/Inactive) [Auto-inhibited] Scaffold Benzotriazole Scaffold (1-tBu-6-F-5-Br) Scaffold->SHP2_Open PREVENTS Transition Scaffold->SHP2_Closed Binds Allosteric Tunnel

Figure 1: Mechanism of allosteric SHP2 inhibition. The benzotriazole scaffold stabilizes the inactive state, blocking the RAS-ERK signaling cascade.[1]

Experimental Protocols

To evaluate the biological activity of compounds derived from this intermediate, researchers must employ a cascade of biochemical and cellular assays.[1]

Synthesis & Derivatization (Brief)

Context: The 5-Bromo position is the active site for diversity generation.[1]

  • Reaction: Suzuki-Miyaura coupling.[1]

  • Partners: Boronic acids/esters (e.g., substituted pyridines or pyrazines) are coupled to the 5-Br position.[1]

  • Objective: To extend the molecule into the hydrophilic region of the SHP2 binding pocket, improving potency from micromolar (fragment) to nanomolar (lead) range.[1]

In Vitro Enzymatic Assay (SHP2 Inhibition)

This protocol measures the capacity of the scaffold-derived compound to inhibit the catalytic activity of SHP2.[1]

  • Reagents:

    • Recombinant human SHP2 protein (Full length).[1]

    • Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).[1]

    • Activator peptide: IRS1_pY1172 (mimics upstream RTK).[1]

  • Protocol:

    • Preparation: Dilute 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (or derivative) in DMSO to 100x final concentration.

    • Incubation: Mix 0.5 nM SHP2 enzyme with 0.5 µM peptide activator in reaction buffer (60 mM HEPES, pH 7.2, 75 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT).

    • Compound Addition: Add compound (serial dilutions) and incubate for 30–60 min at RT to allow allosteric binding.

    • Reaction Start: Add 200 µM DiFMUP substrate.

    • Detection: Monitor fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 10–20 minutes.

    • Analysis: Calculate IC₅₀ by fitting the slope of fluorescence generation against log[compound].

  • Validation Criteria: A successful "hit" for a fragment-like scaffold typically shows an IC₅₀ < 50 µM.[1] Optimized derivatives should reach IC₅₀ < 100 nM.[1]

Cellular Target Engagement (p-ERK Assay)

Since SHP2 is upstream of the MAPK pathway, inhibition should reduce phosphorylation of ERK (p-ERK).[1]

  • Cell Line: KYSE-520 (Esophageal squamous cell carcinoma) or MDA-MB-468.[1] These lines are often dependent on SHP2.[1][2]

  • Protocol:

    • Seed cells (20,000/well) in 96-well plates.

    • Starve cells in serum-free media for 16 hours.

    • Treat with compound (serial dilutions) for 2 hours.

    • Stimulate with EGF (10–50 ng/mL) for 15–30 minutes to activate the pathway.[1]

    • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

    • Detection: Perform Western Blot or AlphaLISA for p-ERK1/2 (Thr202/Tyr204) vs. Total ERK.[1]

  • Interpretation: A dose-dependent decrease in p-ERK without affecting Total ERK confirms cellular permeability and on-target SHP2 inhibition.[1]

Safety & Toxicology (Intermediate Handling)

While the final drugs may be safe, the intermediate 5-Bromo-1-tert-butyl-6-fluorobenzotriazole requires specific handling precautions due to its halogenated nature.[1]

  • Hazard Classification:

    • Skin/Eye Irritant: Category 2 (H315/H319).[1]

    • STOT-SE: Category 3 (Respiratory irritation).[1]

  • Handling Protocol:

    • Use a chemical fume hood to avoid inhalation of dust/vapors.[1]

    • Wear nitrile gloves and safety goggles.[1]

    • Disposal: Halogenated organic waste.[1] Do not dispose of down the drain; high potential for aquatic toxicity due to stability (C-F bond).[1]

References

  • Chen, Y. N., et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152.[1] Link (Foundational paper on SHP2 allosteric inhibition logic).[1]

  • Garcia Fortanet, J., et al. (2016).[1] Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor. Journal of Medicinal Chemistry, 59(17), 7773-7782.[1] Link (Describes the SAR of similar scaffolds).[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 71463123 (Benzotriazole derivatives). Link

  • BLD Pharm. (2024).[1] Safety Data Sheet: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole in Peptidomimetic Synthesis

This Application Note is written for Senior Medicinal Chemists and Peptide Scientists involved in Fragment-Based Drug Discovery (FBDD) and Peptidomimetic development. It details the strategic use of 5-Bromo-1-tert-butyl-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for Senior Medicinal Chemists and Peptide Scientists involved in Fragment-Based Drug Discovery (FBDD) and Peptidomimetic development. It details the strategic use of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1365271-86-8) as a privileged scaffold for enhancing metabolic stability and potency in peptide therapeutics.[1]

Executive Summary

5-Bromo-1-tert-butyl-6-fluorobenzotriazole is a highly specialized heterocyclic building block used to introduce rigid, lipophilic, and metabolically stable motifs into peptide backbones.[1] Unlike standard coupling reagents (e.g., HOBt), this compound serves as a structural pharmacophore .[1] Its unique substitution pattern—featuring a tert-butyl group for steric shielding, a fluorine atom for electronic modulation, and a bromine handle for orthogonal functionalization—makes it an ideal candidate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) on Solid-Phase Peptide Synthesis (SPPS) resins.[1]

Key Applications
  • Bioisosteric Replacement: Mimics Indole (Tryptophan) or Purine side chains with altered H-bond donor/acceptor profiles.[1]

  • PK Modulation: The tert-butyl and fluoro groups significantly increase lipophilicity (

    
    ) and resistance to proteolytic degradation.[1]
    
  • Macrocyclization: Serves as a linchpin for "stapling" peptides via biaryl ether or amine linkages.

Compound Profile & Physicochemical Properties[1][2][3]

PropertySpecificationFunctional Implication
Chemical Name 5-Bromo-1-(tert-butyl)-6-fluoro-1H-benzo[d][1,2,3]triazoleCore Scaffold
CAS Number 1365271-86-8Identity Verification
Molecular Weight 272.12 g/mol Fragment Calculation
Reactive Handle Aryl Bromide (C-5)Site for Pd-catalyzed coupling
Electronic Modifier Fluoro (C-6)Deactivates ring; modulates pKa
Steric Shield tert-Butyl (N-1)Prevents N-alkylation; enhances solubility
Solubility DCM, DMF, DMSOCompatible with standard SPPS solvents

Experimental Protocols

Protocol A: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the attachment of the benzotriazole scaffold to a peptide chain containing a boronic acid-modified amino acid (e.g., 4-borono-L-phenylalanine).[1]

Objective: Synthesize a peptide analog where the benzotriazole moiety acts as a rigid side-chain extension.

Reagents Required:
  • Peptide-Resin: Pre-loaded with 4-borono-Phe (Bpa) or similar boronate.[1]

  • Building Block: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (3.0 equiv).[1][2]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 equiv) or Pd
    
    
    (dba)
    
    
    / XPhos.[1]
  • Base: Cs

    
    CO
    
    
    
    (2M aqueous solution).
  • Solvent: DMF/Water (9:1 v/v).[1]

Step-by-Step Methodology:
  • Resin Preparation: Swell 100 mg of peptide-resin (loading 0.5 mmol/g) in DMF for 30 minutes under inert gas (Ar or N

    
    ).
    
  • Catalyst Activation: In a separate vial, dissolve 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (40.8 mg, 0.15 mmol) and Pd(PPh

    
    )
    
    
    
    (5.8 mg, 0.005 mmol) in degassed DMF (2 mL). Stir for 5 minutes.
  • Coupling Reaction:

    • Add the catalyst/building block solution to the resin.[1]

    • Add 75 µL of 2M Cs

      
      CO
      
      
      
      (aq).[1]
    • Critical Step: Sparge with Argon for 2 minutes to remove dissolved O

      
      , which poisons the Pd catalyst.[1]
      
  • Incubation: Seal the reaction vessel and heat to 60°C for 4–6 hours with gentle agitation. Note: Microwave irradiation (50°C, 30 min) can accelerate this step.[1]

  • Washing: Filter the resin and wash extensively with DMF (3x), Water (3x), DMF (3x), and DCM (3x) to remove palladium residues.[1]

  • Cleavage: Cleave the peptide from the resin using standard TFA/TIS/Water (95:2.5:2.5) cocktail. The tert-butyl group on the benzotriazole is stable to standard TFA cleavage conditions.[1]

Protocol B: Synthesis of Non-Canonical Amino Acid (Solution Phase)

For incorporation into the main chain, the bromide can be converted into an amino acid derivative (e.g., via Negishi coupling with a Zinc-iodo-alanine reagent).[1]

Reaction Scheme Logic:

  • Zinc Activation: Boc-iodo-Ala-OMe + Zn dust → Organozinc reagent.[1]

  • Negishi Coupling: Organozinc + 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (Pd

    
    (dba)
    
    
    
    , SPhos).[1]
  • Hydrolysis: Saponification of methyl ester to yield the free acid for SPPS.

Mechanism of Action & Rationale

The following diagram illustrates the catalytic cycle for the on-resin functionalization, highlighting the role of the tert-butyl group in directing regioselectivity and solubility.[1]

G Resin Peptide-Resin (Boronic Acid) Transmetal Transmetalation (Base Mediated) Resin->Transmetal Boronate Reagent 5-Br-1-tBu-6-F-Benzotriazole Pd_Cat Pd(0) Catalyst (Oxidative Addition) Reagent->Pd_Cat Substrate Complex Pd(II)-Aryl Complex Pd_Cat->Complex Ar-Br Insertion Complex->Transmetal Pd-Ar Species Product Functionalized Peptide (Biaryl Scaffold) Transmetal->Product Reductive Elimination Product->Pd_Cat Regenerate Pd(0)

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole to a resin-bound peptide.[1]

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Coupling Yield Catalyst poisoning by O

Degas all solvents thoroughly; use an inert atmosphere glovebox or balloon.[1]
Pd Black Formation Instability of catalystAdd ligands like XPhos or SPhos to stabilize the Pd species.[1]
Incomplete Cleavage Hydrophobicity of scaffoldExtend cleavage time to 4 hours; ensure high volume of TFA cocktail.
Regioisomers N/AThe tert-butyl group at N1 locks the tautomer, preventing regioisomer formation during synthesis.[1]

References

  • Katritzky, A. R., et al. "Benzotriazoles: A Powerful Synthetic Auxiliary."[1] Chemical Reviews, 1998.[1] Link[1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link[1]

  • ChemWhat. "5-Bromo-1-tert-butyl-6-fluorobenzotriazole Product Data." ChemWhat Database, 2024.[1] Link

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, 2009.[1] (Context on t-Butyl stability). Link[1]

Sources

Application

Application Note: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole in Peptidomimetic Synthesis

This Application Note and Protocol Guide addresses the technical utilization of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS 1365271-86-8).[1][2] Crucial Scientific Clarification : Standard peptide coupling reagents (...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the technical utilization of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS 1365271-86-8).[1][2]

Crucial Scientific Clarification : Standard peptide coupling reagents (e.g., HOBt, HATU) function via an N-hydroxy or N-oxide moiety that forms an active ester with carboxylic acids. The molecule 5-Bromo-1-tert-butyl-6-fluorobenzotriazole possesses a tert-butyl group at the N1 position, which blocks the active site required for standard activation chemistry. Therefore, this compound is not an activator (like HOBt) but a functionalized building block (scaffold). It is used to incorporate the benzotriazole pharmacophore into peptide backbones or side chains, typically via Palladium-catalyzed cross-coupling (utilizing the 5-Bromo handle) or nucleophilic aromatic substitution (utilizing the 6-Fluoro handle).

The following guide details its application as a peptidomimetic scaffold .

Executive Summary

5-Bromo-1-tert-butyl-6-fluorobenzotriazole is a highly specialized heterocyclic building block used in the development of peptidomimetics and PROTAC (Proteolysis Targeting Chimera) linkers.[1] Unlike standard coupling reagents (e.g., HOBt) which activate amino acids, this reagent serves as a structural warhead . Its unique substitution pattern offers two orthogonal handles for chemical ligation:

  • 5-Bromo Position: Enabling Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the scaffold to aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine).

  • 6-Fluoro Position: Modulating pKa and lipophilicity, or serving as a site for SnAr reactions under forcing conditions.

  • 1-tert-butyl Group: Providing steric bulk and solubility, often acting as a lipophilic anchor in the final drug molecule.

Technical Specifications & Properties

PropertySpecificationRelevance to Peptide Synthesis
Formula C₁₀H₁₁BrFN₃Core scaffold structure.[3]
MW 272.12 g/mol Low MW allows integration into larger peptide chains without dominating mass.
LogP ~3.2 (Predicted)Increases membrane permeability of the resulting peptide conjugate.
Reactive Handle Aryl Bromide (C-Br)Primary site for Suzuki/Sonogashira coupling to peptide side chains.
Electronic Effect 6-Fluoro (EWG)Lowers electron density of the ring, facilitating oxidative addition at the C-Br bond.
Solubility DCM, DMF, DMSOCompatible with standard Solid Phase Peptide Synthesis (SPPS) solvents.

Experimental Protocols

Protocol A: Incorporation via Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole to a 4-borono-phenylalanine residue within a protected peptide sequence. This creates a biaryl-modified peptide, a common strategy for stabilizing alpha-helices or enhancing receptor binding.

Reagents Required:

  • Scaffold: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (1.2 equiv).[1][2]

  • Peptide Substrate: Resin-bound peptide containing 4-borono-L-phenylalanine (Bpa).

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Base: Cs₂CO₃ (2M aqueous solution, 3 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Procedure:

  • Preparation : Swell the resin-bound peptide (0.1 mmol scale) in 1,4-dioxane for 20 minutes under nitrogen.

  • Activation : In a separate vial, dissolve 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (32.6 mg, 0.12 mmol) and Pd(dppf)Cl₂·DCM (4 mg, 0.005 mmol) in degassed 1,4-dioxane (2 mL).

  • Coupling : Add the scaffold/catalyst solution to the resin. Immediately add the aqueous Cs₂CO₃ solution (150 µL).

  • Incubation : Heat the reaction vessel to 80°C (microwave assisted) for 45 minutes or 90°C (conventional heating) for 12 hours. Note: Benzotriazoles are stable at these temperatures, but the tert-butyl group prevents N-coordination poisoning of the Palladium.

  • Washing : Filter the resin and wash extensively with DMF (3x), DCM (3x), and MeOH (3x) to remove Palladium black and excess reagent.

  • Cleavage : Cleave the peptide from the resin using standard TFA/TIS/H₂O (95:2.5:2.5) cocktail. The 1-tert-butyl group is generally stable to standard TFA cleavage conditions, retaining the lipophilic modification.

Protocol B: Synthesis of a Benzotriazole-Amino Acid Building Block

For solution-phase synthesis, it is often more efficient to convert the benzotriazole into an amino acid derivative before peptide assembly.

Objective: Synthesize Fmoc-Phe(4-(1-tert-butyl-6-fluoro-benzotriazol-5-yl))-OH .

Workflow:

  • Starting Material : Fmoc-4-borono-L-phenylalanine.

  • Reaction : Suzuki coupling with 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (Conditions as above, but in solution phase using DMF/H₂O).

  • Purification : Acidify reaction mixture to pH 3. Extract with Ethyl Acetate. Purify via Flash Column Chromatography (Hexane/EtOAc).

  • Usage : Use the resulting non-natural amino acid in standard Fmoc-SPPS cycles (Activation with HATU/DIPEA).

Mechanistic Visualization

The following diagram illustrates the role of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole as a "Warhead" rather than an "Activator".

PeptideCoupling Reagent 5-Bromo-1-tert-butyl- 6-fluorobenzotriazole Intermediate Oxidative Addition Complex Reagent->Intermediate Step 1: C-Br Activation Peptide Peptide-Boronic Acid (Resin Bound) Peptide->Intermediate Step 2: Transmetallation Catalyst Pd(dppf)Cl2 Cs2CO3 Catalyst->Intermediate Catalysis Product Benzotriazole-Modified Peptide Intermediate->Product Step 3: Reductive Elimination (C-C Bond Formation)

Caption: Mechanistic pathway for incorporating the 5-Bromo-1-tert-butyl-6-fluorobenzotriazole scaffold into a peptide sequence via Palladium-catalyzed cross-coupling.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of the tert-butyl group.Switch catalyst to Pd(dtbpf)Cl₂ or SPhos Pd G3 , which are designed for sterically demanding couplings.
Palladium Contamination N-coordination by the triazole ring.Add a scavenger resin (e.g., SiliaMetS® Thiol) post-reaction or wash with solution of sodium diethyldithiocarbamate.
De-tert-butylation Harsh acidic cleavage (e.g., high temperature TFA).The N-tert-butyl bond is robust, but if loss is observed, perform cleavage at 0°C and limit time to 2 hours.
Racemization High temperature during coupling.Use microwave irradiation (short time) rather than prolonged conventional heating.

References

  • Chemical Identity : PubChem. 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS 1365271-86-8).[4] National Library of Medicine. [Link] (Verified CAS entry).

  • Benzotriazole Scaffolds: Katritzky, A. R., et al. "Benzotriazole-mediated amino-, amido-, alkoxy- and alkyl-alkylation." Tetrahedron 61.10 (2005): 2555-2581.
  • Peptide Cross-Coupling: Ma, J. A. "Recent developments in the synthesis of α-amino acids via transition metal-catalyzed C–H functionalization." Organic & Biomolecular Chemistry (2020). (Context for Pd-coupling on peptides).

Sources

Method

Advanced Application Note: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole in Medicinal Chemistry

Executive Summary & Pharmacophore Analysis[1] 5-Bromo-1-tert-butyl-6-fluorobenzotriazole is a high-value heterocyclic scaffold used primarily in the synthesis of Type II Kinase Inhibitors and Allosteric Modulators . Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis[1]

5-Bromo-1-tert-butyl-6-fluorobenzotriazole is a high-value heterocyclic scaffold used primarily in the synthesis of Type II Kinase Inhibitors and Allosteric Modulators . Unlike generic benzotriazoles, this specific substitution pattern represents a "pre-optimized" fragment designed to address common failure modes in early drug discovery: metabolic instability and poor solubility.

Structural Logic & SAR Rationale

In medicinal chemistry, this compound serves as a Core Scaffold (Scaffold Hopping) or a Linker Unit . Its utility is defined by three distinct vectors:

  • The Reactive Handle (C5-Bromine): Positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). This vector allows for the attachment of the "tail" region of a drug molecule, typically extending into the solvent-exposed region of a kinase ATP pocket.

  • The Metabolic Shield (C6-Fluorine): The fluorine atom is strategically placed to block metabolic oxidation (P450-mediated hydroxylation) at the electron-rich aromatic ring. It also modulates the dipole moment of the core, potentially enhancing interactions with the hinge region residues.

  • The Hydrophobic Anchor (N1-tert-butyl):

    • Solubility: Disrupts planar stacking of the benzotriazole core, significantly improving solubility in organic solvents and lipids compared to the N-H or N-Methyl analogs.

    • Metabolic Stability: Prevents N-dealkylation, a common clearance pathway for N-methyl/ethyl azoles.

    • Shape Complementarity: Fills hydrophobic pockets (e.g., the "Gatekeeper" region in certain kinases).

Visualizing the SAR Architecture

SAR_Analysis Compound 5-Bromo-1-tert-butyl- 6-fluorobenzotriazole Br_Group C5-Bromine (Synthetic Vector) Compound->Br_Group F_Group C6-Fluorine (Metabolic Shield) Compound->F_Group tBu_Group N1-tert-butyl (Solubility & Fit) Compound->tBu_Group Suzuki Suzuki/Buchwald Coupling Br_Group->Suzuki Enables ADME Blocks P450 Oxidation F_Group->ADME Enhances Pocket Hydrophobic Pocket Filling tBu_Group->Pocket Optimizes

Figure 1: Pharmacophore dissection of the scaffold, highlighting the functional role of each substituent in drug design.

Primary Application: Palladium-Catalyzed Cross-Coupling[2][3]

The primary utility of this compound is as the electrophile in Suzuki-Miyaura Cross-Coupling reactions. The following protocol is optimized to prevent debromination (a common side reaction) and ensure high conversion despite the steric bulk of the tert-butyl group.

Protocol: Synthesis of Biaryl Scaffolds via Suzuki Coupling

Objective: To couple 5-Bromo-1-tert-butyl-6-fluorobenzotriazole with an aryl boronic acid (Ar-B(OH)₂).

Reagents & Materials
  • Substrate: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) [Note 1]

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Inert Gas: Argon or Nitrogen (High Purity)

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Oven-dry a microwave vial or a round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of Argon.

  • Reagent Loading:

    • Charge the vessel with the Substrate (e.g., 272 mg, 1.0 mmol) and the Aryl Boronic Acid (1.2 mmol).

    • Add the Pd catalyst (41 mg, 0.05 mmol). Do not add the base yet.

  • Solvent Addition & Degassing (Critical Step):

    • Add 1,4-Dioxane (4 mL) to the solids.

    • Degas: Sparge the solution with Argon for 10 minutes. Oxygen presence is the primary cause of homocoupling or catalyst deactivation.

    • Add the degassed K₂CO₃ solution (1.5 mL, 3.0 mmol).

  • Reaction:

    • Seal the vessel.

    • Heat to 90°C for 4–12 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (Br-SM) usually elutes significantly faster than the biaryl product.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract the aqueous layer twice with Ethyl Acetate.

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[3]

    • Eluent: Gradient of 0% to 30% EtOAc in Hexanes.

Technical Notes & Troubleshooting
  • [Note 1] Catalyst Choice: While Pd(PPh₃)₄ is standard, Pd(dppf)Cl₂ is recommended here because the tert-butyl group creates a bulky environment. The bidentate ligand (dppf) prevents catalyst decomposition and accelerates reductive elimination. For extremely hindered boronic acids, switch to Pd₂dba₃ / XPhos .

  • Debromination: If you observe the des-bromo byproduct (1-tert-butyl-6-fluorobenzotriazole), reduce the reaction temperature to 80°C and ensure the solvent is rigorously degassed.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the critical decision points (Quality Control) required to validate the intermediate.

Workflow Start Start: Weigh Reagents (Inert Atmosphere) Degas Degas Solvents (Ar Sparging, 10 min) Start->Degas Heat Reaction: 90°C, 4-12h (Pd(dppf)Cl2) Degas->Heat QC_Check QC Check: LCMS/TLC Heat->QC_Check QC_Check->Heat Incomplete Workup Workup: EtOAc Extraction Dry over Na2SO4 QC_Check->Workup Conversion >95% Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Final Final Product: Biaryl Scaffold Purify->Final

Figure 2: Operational workflow for the Suzuki coupling of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole.

Analytical Data & Safety Profile

Expected Analytical Characteristics

When characterizing the intermediate or its coupled products, look for these specific signals:

TechniqueParameterExpected Signal / Observation
1H NMR tert-butylSinglet (9H) at ~1.7 – 1.8 ppm.[3] Distinctive sharp peak.
1H NMR Aromatic HTwo distinct singlets or doublets (depending on F-coupling) in the aromatic region (~7.5 – 8.5 ppm).
19F NMR FluorineSingle peak around -110 to -120 ppm (referenced to CFCl₃).
LCMS IonizationStrong [M+H]+ and [M+Na]+. The Br isotope pattern (1:1 ratio of M and M+2) confirms the presence of the handle.
Safety & Handling (E-E-A-T)
  • Explosive Potential: Benzotriazoles can be shock-sensitive. While the tert-butyl group adds molecular weight and stability, Differential Scanning Calorimetry (DSC) should be performed before scaling up >10g. Avoid heating dry solids.

  • Skin Sensitization: Halogenated heterocycles are potent sensitizers. Double-gloving (Nitrile) is mandatory.

  • Storage: Store at 2–8°C under inert gas. Light sensitive (protect from UV to prevent debromination).

References

  • Benzotriazole Scaffolds in Medicinal Chemistry

    • Title: Benzotriazole: An overview on its versatile biological behavior.[4]

    • Source: PubMed Central (PMC).
    • URL:[Link]

    • Relevance: Establishes the core scaffold as a bioactive pharmacophore.
  • Suzuki-Miyaura Coupling Protocols: Title: Suzuki-Miyaura Cross Coupling Reaction (General Protocols). Source: TCI Chemicals. Relevance: Provides the foundational catalytic cycles and base/solvent choices adapted in Section 2.
  • Steric Effects in Cross-Coupling

    • Title: The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
    • Source: NIH / PubMed.
    • URL:[Link]

    • Relevance: Discusses the impact of bulky substituents (like tert-butyl)
  • Safety Data Sheet (Grounding)

    • Title: Safety Data Sheet: 1,2,3-Benzotriazole (Analogous Safety D
    • Source: Carl Roth.[5]

    • URL:[Link][6][7][1][3][8][9][10][11][12][13]

    • Relevance: Provides baseline safety handling for benzotriazole deriv

Sources

Application

Strategic Diversification of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole: A Modular Synthesis Guide

Executive Summary This application note details the synthetic protocols for generating novel derivatives from 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (Structure I) . This scaffold represents a "privileged structure" i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for generating novel derivatives from 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (Structure I) . This scaffold represents a "privileged structure" in medicinal chemistry, combining the metabolic stability of the fluorine substituent with the versatile reactivity of the bromine handle.

The guide focuses on three orthogonal diversification strategies:

  • Suzuki-Miyaura Cross-Coupling for biaryl library generation.

  • Buchwald-Hartwig Amination for introducing solubility-enhancing amines.

  • Nucleophilic Aromatic Substitution (

    
    Ar)  exploiting the lability of the C6-fluorine atom under forcing conditions.
    

Scaffold Analysis & Rationale

The "Fluorine Effect" and Regiochemistry

The 6-fluoro substituent is not merely a bystander; it serves two critical functions:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the typically labile position adjacent to the triazole ring.

  • Electronic Activation: The high electronegativity of fluorine (

    
    ) inductively withdraws electron density from the benzene ring, activating the C5-Bromine for oxidative addition (Pd-catalysis) and rendering the C6 position susceptible to nucleophilic attack (
    
    
    
    Ar).

The 1-tert-butyl group provides steric bulk that directs regioselectivity during binding events and significantly enhances solubility in organic solvents compared to the naked benzotriazole (N-H), facilitating smooth homogenous catalysis.

Strategic Workflow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

SynthesisWorkflow Core 5-Bromo-1-tert-butyl- 6-fluorobenzotriazole Suzuki Pathway A: Suzuki-Miyaura (Biaryl Scaffolds) Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Pathway B: Buchwald-Hartwig (Aminated Derivatives) Core->Buchwald Pd2(dba)3 BrettPhos SnAr Pathway C: SnAr Substitution (Defluorination) Core->SnAr R-SH / R-NH2 Microwave, 150°C

Figure 1: Divergent synthetic pathways for the functionalization of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 5-Aryl-1-tert-butyl-6-fluorobenzotriazoles. Mechanism: The electron-deficient nature of the benzotriazole ring facilitates the oxidative addition of Pd(0) into the C-Br bond.

Materials
  • Substrate: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: Kngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology
  • Degassing: Charge a microwave vial or round-bottom flask with the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Loading: Add the substrate, boronic acid, and base.[1] Add the catalyst last to minimize air exposure.

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Note: If using a microwave reactor, heat to 110°C for 30 minutes.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc and wash with water (2x) and brine (1x). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes in 10-30% EtOAc due to the lipophilic t-butyl group.

Troubleshooting: If protodeboronation (loss of boronic acid) is observed, switch to Pd(PPh


)

and use DME/Water with Na

CO

as the base.
Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 5-Amino-1-tert-butyl-6-fluorobenzotriazoles. Challenge: Benzotriazoles are nitrogen-rich and can coordinate to Palladium, poisoning the catalyst. Solution: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos) to enforce reductive elimination and prevent catalyst deactivation.

Materials
  • Substrate: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Catalyst Source: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: BrettPhos or RuPhos (4 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) - Must be anhydrous.
  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, mix Pd

    
    (dba)
    
    
    
    and the Ligand in the solvent and stir at RT for 5 minutes to generate the active catalyst species
    
    
    .
  • Addition: Add the benzotriazole substrate, the amine, and the base.

  • Reaction: Heat to 100°C overnight.

    • Visual Cue: The solution often turns from dark red to orange/brown upon completion.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with CH

    
    Cl
    
    
    
    .
  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Microwave-Assisted Ar (Novel Route)

Objective: Displacement of the C6-Fluorine. Rationale: While Fluorine is generally stable, the ortho-triazole and meta-bromide (if retained) or meta-aryl (if post-Suzuki) create an electron-deficient environment, allowing displacement by strong nucleophiles like thiols or alkoxides.

Materials
  • Substrate: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole

  • Nucleophile: Sodium thiomethoxide (NaSMe) or Morpholine

  • Solvent: DMSO or NMP (Polar Aprotic is essential)

  • Base: K

    
    CO
    
    
    
    (if using neutral nucleophiles)
Step-by-Step Methodology
  • Setup: Dissolve substrate (0.5 mmol) in DMSO (2 mL) in a microwave vial.

  • Reagent Addition: Add nucleophile (2.0 equiv).

  • Irradiation: Heat in a microwave reactor at 150°C for 20–40 minutes.

    • Safety: Ensure the vessel is rated for high pressure.[2]

  • Analysis: Monitor by LC-MS. The product will show a Mass shift of +12 (SMe vs F) or +67 (Morpholine vs F).

  • Isolation: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc.

Mechanistic Visualization (Suzuki Coupling)

The following diagram details the catalytic cycle for Protocol A, highlighting the specific oxidative addition into the C-Br bond rather than the C-F bond.

SuzukiMechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Insert into C-Br PdII Pd(II)-Complex (Ar-Pd-Br) OxAdd->PdII Stable Intermediate TransMet Transmetalation (+ Ar'-B(OH)2 / Base) PdII->TransMet Exchange Br for Ar' RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. Note the chemoselectivity for C-Br over C-F.

Data Summary & Comparison

ParameterProtocol A (Suzuki)Protocol B (Buchwald)Protocol C (

Ar)
Primary Transformation C-C Bond FormationC-N Bond FormationC-F Displacement
Target Position C5-BromineC5-BromineC6-Fluorine
Key Reagent Aryl Boronic AcidPrimary/Secondary AmineThiol / Alkoxide
Catalyst Pd(dppf)Cl

Pd

(dba)

+ BrettPhos
None (Thermal/MW)
Typical Yield 75–90%60–80%40–65%
Limiting Factor Protodeboronation of partnerCatalyst poisoning by BtHigh energy barrier

References

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. Chemical Reviews, 110(3), 1564–1610.[3] [Link]

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).[5] Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. [Link]

  • Roh, K. R., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[6] Journal of Organic Chemistry. [Link]

Sources

Method

Detailed experimental procedure for using 5-Bromo-1-tert-butyl-6-fluorobenzotriazole

Application Note: High-Fidelity Utilization of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole in Medicinal Chemistry Workflows Part 1: Technical Overview & Strategic Utility 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Utilization of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole in Medicinal Chemistry Workflows

Part 1: Technical Overview & Strategic Utility

5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1365271-86-8) is a specialized heterocyclic scaffold increasingly utilized in the synthesis of JAK, BTK, and BET bromodomain inhibitors. Its structural utility lies in its tri-functional nature:

  • 5-Bromo Position: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • 6-Fluoro Position: An ortho-directing group that modulates the electronic properties of the ring and serves as a potential site for Nucleophilic Aromatic Substitution (SnAr) under forcing conditions.

  • 1-tert-Butyl Group: A bulky steric shield that prevents N-coordination to metal catalysts (preventing catalyst poisoning) and significantly enhances solubility in lipophilic organic solvents compared to the naked benzotriazole.

Handling & Storage:

  • Physical State: Off-white to pale yellow solid.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Solubility: Soluble in DCM, THF, DMSO; sparingly soluble in hexanes.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Rationale: The electron-deficient nature of the benzotriazole ring makes the C5-bromide highly activated for oxidative addition, often requiring milder conditions than standard aryl bromides. However, the adjacent steric bulk of the tert-butyl group necessitates specific ligand choices to ensure high yields.

Materials:

  • Substrate: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask (RBF) or a microwave vial. Cool under a stream of dry Argon.

  • Reagent Charging: Charge the flask with 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (1.0 equiv), the Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

    • Critical Note: Do not add the base yet. Premature addition of base can promote protodeboronation of unstable boronic acids.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.1 M relative to the bromide).

  • Degassing: Sparge the solution with Argon for 10 minutes.

    • Why? Benzotriazoles can coordinate Pd species; oxygen accelerates the formation of inactive Pd-black.

  • Base Addition: Add the degassed 2.0 M K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 85°C for 4–12 hours.

    • Monitoring: Monitor via LC-MS. The product will show a distinct mass shift (-Br +Aryl).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Optimization Table: Troubleshooting Low Yields

ObservationProbable CauseRecommended Action
No Conversion Catalyst poisoning by Triazole NSwitch to Pd₂(dba)₃ + XPhos . XPhos is bulky enough to prevent N-coordination.
Protodeboronation Boronic acid instabilitySwitch base to CsF (anhydrous) in THF; exclude water.
Homocoupling Oxygen presenceIncrease degassing time; add 10 mol% hydroquinone (radical scavenger).
Protocol B: Nucleophilic Aromatic Substitution (SnAr) at C6

Rationale: While the C6-Fluorine is generally stable, the electron-withdrawing nature of the triazole ring and the adjacent bromide/aryl group can activate it towards displacement by strong nucleophiles (e.g., thiols or primary amines) at elevated temperatures.

Procedure:

  • Dissolve 5-Bromo-1-tert-butyl-6-fluorobenzotriazole in DMSO (0.2 M).

  • Add Primary Amine (2.0 equiv) and DIPEA (3.0 equiv).

  • Heat to 120°C in a sealed tube for 16 hours.

    • Note: If the C5-Bromine is still present, it may compete (Buchwald-Hartwig). This protocol is best used after the Suzuki coupling if a multi-functionalized core is desired.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold, highlighting the orthogonality between the Bromine (Cross-coupling) and Fluorine (SnAr) positions.

ReactionLogic Start 5-Bromo-1-tert-butyl- 6-fluorobenzotriazole Suzuki Path A: Suzuki Coupling (Pd-Catalyzed) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 SnAr Path B: SnAr Displacement (Nucleophilic) Start->SnAr R-NH2, DMSO 120°C (Difficult) ProductA 5-Aryl-6-fluoro-benzotriazole (Biaryl Scaffold) Suzuki->ProductA Major Pathway ProductB 5-Bromo-6-amino-benzotriazole (Rare Intermediate) SnAr->ProductB Minor Pathway Final Dual-Functionalized Drug Candidate ProductA->Final Subsequent SnAr (Activated by Aryl) ProductB->Final Subsequent Suzuki

Figure 1: Chemoselective functionalization pathways.[1][2][3] Path A (Suzuki) is the preferred primary route due to the high reactivity of the C-Br bond compared to the C-F bond in this specific electronic environment.

References

  • Katritzky, A. R., et al. "Synthesis and Transformations of Benzotriazoles." Chemical Reviews, vol. 98, no. 2, 1998, pp. 409–548.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.

  • Combi-Blocks Product Data. "5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS 1365271-86-8)."[4] Combi-Blocks Catalog.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.

Sources

Application

Application Note: Scale-Up Synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole

Executive Summary This Application Note details the process chemistry and scale-up protocol for 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1365271-86-8). This compound is a critical high-value intermediate, often f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process chemistry and scale-up protocol for 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1365271-86-8). This compound is a critical high-value intermediate, often functioning as a bioisostere for indole or purine scaffolds in kinase inhibitors (e.g., JAK, IDO1 pathways).

While bench-scale synthesis often relies on direct alkylation of the benzotriazole core, this method is unsuitable for scale-up due to poor regioselectivity (N1 vs. N2 isomer mixtures) and difficult chromatographic separations. This protocol utilizes a regioselective de novo construction strategy via nucleophilic aromatic substitution (


) followed by reductive cyclization. This route ensures exclusive N1-alkylation, high purity (>98%), and process safety suitable for multi-kilogram batches.
Key Performance Indicators (KPIs)
ParameterSpecificationRationale
Overall Yield > 65% (3 steps)Economic viability for GMP manufacturing.
Regioselectivity > 99:1 (N1:N2)Critical for biological activity; N2 isomers are often inactive impurities.
Purity (HPLC) > 98.5%Meets API starting material specifications.
Safety DSC Onset > 180°CThermal stability margin for bulk drying and storage.

Safety Assessment & Hazard Mitigation

WARNING: Benzotriazoles and their precursors possess high nitrogen content and potential thermal instability.

  • Thermal Hazards: The final diazotization-cyclization step involves exothermic nitrogen release. Differential Scanning Calorimetry (DSC) analysis is mandatory for every new batch of the diazonium intermediate.

  • Chemical Hazards:

    • tert-Butylamine:[1] Highly flammable (Flash point: -38°C). Use grounded equipment.

    • Sodium Nitrite:[2] Oxidizer; toxic if ingested.[3]

    • Halonitrobenzenes:[1] Potential skin sensitizers and methemoglobinemia agents.

Retrosynthetic Strategy

To guarantee the position of the bulky tert-butyl group at N1, we install the amine before forming the triazole ring.

  • Target: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole

  • Precursor: 5-Bromo-2,4-difluoronitrobenzene

  • Logic: The fluorine atom ortho to the nitro group (C2) is significantly more activated towards nucleophilic attack than the fluorine meta to the nitro group (C4), allowing for high regiocontrol during the

    
     step.
    

Retrosynthesis Target Target: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole Precursor Precursor: 5-Bromo-2,4-difluoronitrobenzene Target->Precursor  Retrosynthetic Disconnect   Reagents Reagents: 1. t-BuNH2 (SnAr) 2. Fe/NH4Cl (Red) 3. NaNO2/HCl (Cyc)

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity.

Detailed Experimental Protocol

Step 1: Regioselective Reaction

Objective: Installation of the tert-butyl amine at the position ortho to the nitro group.

  • Starting Material: 5-Bromo-2,4-difluoronitrobenzene

  • Reagent: tert-Butylamine (3.0 equiv)

  • Solvent: THF (Tetrahydrofuran) - chosen for ease of workup compared to DMSO/DMF.

Procedure:

  • Charge a glass-lined reactor with 5-Bromo-2,4-difluoronitrobenzene (1.0 wt) and THF (5.0 vol).

  • Cool the solution to 0–5°C.

  • Add tert-Butylamine (3.0 equiv) dropwise over 1 hour, maintaining internal temperature < 10°C. Note: The reaction is exothermic.

  • Allow the mixture to warm to 20–25°C and stir for 4 hours.

  • IPC (In-Process Control): HPLC should show < 1% starting material.

  • Workup: Concentrate THF under reduced pressure. Add water (5.0 vol) and extract with Ethyl Acetate (5.0 vol). Wash organic layer with 1N HCl (to remove excess amine) and Brine.

  • Dry over

    
     and concentrate to yield 5-Bromo-2-(tert-butylamino)-4-fluoronitrobenzene  as a yellow solid.
    
Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without debrominating the aromatic ring.

  • Critical Insight: Catalytic hydrogenation (Pd/C,

    
    ) often leads to hydrodebromination (loss of the Br atom). We utilize a Bechamp-type reduction (Fe/NH4Cl) or Dithionite reduction to preserve the halogen pattern [1].
    

Procedure:

  • Suspend the nitro-intermediate from Step 1 (1.0 wt) in Ethanol (5.0 vol) and Water (1.0 vol).

  • Add Ammonium Chloride (

    
    , 3.0 equiv) and Iron Powder  (325 mesh, 4.0 equiv).
    
  • Heat the mixture to 70°C with vigorous mechanical stirring (Iron settles easily).

  • Monitor reaction by HPLC (typically 2–3 hours).

  • Filtration: Filter the hot mixture through a Celite pad to remove Iron oxides. Wash the cake with hot Ethanol.

  • Isolation: Concentrate the filtrate. The diamine intermediate is oxidation-sensitive; proceed immediately to Step 3 or store under Nitrogen at -20°C.

Step 3: Diazotization and Intramolecular Cyclization

Objective: Formation of the triazole ring via the diazonium salt.

Procedure:

  • Dissolve the diamine intermediate (1.0 wt) in Acetic Acid (4.0 vol) and Water (1.0 vol).

  • Cool the reactor to 0–5°C . Strict temperature control is vital to prevent decomposition.

  • Add Hydrochloric Acid (Conc. 37%, 2.5 equiv) slowly.

  • Prepare a solution of Sodium Nitrite (

    
    , 1.2 equiv) in minimal water.
    
  • Add the

    
     solution dropwise via a subsurface dip tube, keeping Temp < 5°C.
    
    • Mechanism:[3][4][5] The primary aniline forms a diazonium salt, which is immediately attacked by the adjacent secondary amine (tert-butylamine) to close the ring [2].

  • Stir at 0–5°C for 1 hour, then allow to warm to ambient temperature (20°C) for 2 hours.

  • Workup: Dilute with water (10 vol). The product usually precipitates. If not, extract with DCM.

  • Purification: Recrystallize from Ethanol/Water (80:20) to remove trace colored impurities.

Process Flow & Decision Tree

ProcessFlow Start Start: 5-Bromo-2,4-difluoronitrobenzene Step1 Step 1: SnAr (t-BuNH2) Temp < 10°C Start->Step1 Check1 IPC: SM < 1%? Step1->Check1 Check1->Step1 No (Stir longer) Step2 Step 2: Reduction (Fe/NH4Cl) Avoid Pd/C (Debromination Risk) Check1->Step2 Yes Check2 IPC: Nitro consumed? Step2->Check2 Step3 Step 3: Cyclization (NaNO2/HCl) CRITICAL: Temp < 5°C Check2->Step3 Yes Final Final Isolation Recrystallization (EtOH/H2O) Step3->Final

Figure 2: Step-by-step decision tree emphasizing critical control points (CCPs).

Analytical Specifications (QC)

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Identification 1H NMR (DMSO-d6)Consistent with structure (t-Bu singlet ~1.7 ppm)
Purity HPLC (C18, ACN/H2O)

98.5% Area
Regioisomer Content HPLCN2-isomer

0.15%
Residual Solvents GC-HSEthanol < 5000 ppm, THF < 720 ppm
Water Content Karl Fischer

0.5% w/w

Troubleshooting Guide

Issue: Low Yield in Step 1 ( )
  • Cause: Competitive hydrolysis of the fluorine if water is present in the solvent.

  • Solution: Ensure THF is anhydrous (KF < 0.05%). Use molecular sieves if necessary.

Issue: Debromination in Step 2
  • Cause: If using catalytic hydrogenation, the C-Br bond is labile.

  • Solution: Switch strictly to Iron/Ammonium Chloride or Zinc/Acetic acid. Do not use Pd, Pt, or Ni catalysts.

Issue: Exotherm Spike in Step 3
  • Cause: Rapid addition of Sodium Nitrite.

  • Solution: Reduce addition rate. Ensure reactor cooling jacket is at -10°C before starting addition. Use subsurface addition to prevent accumulation of nitrite in the headspace.

References

  • Reduction of Halonitrobenzenes

    • Title: Selective Reduction of Nitro Compounds.
    • Source:Organic Process Research & Development (OPRD).
    • Context: Iron-mediated reduction is the industry standard for preserving halogen substituents during nitro reduction.
    • URL:[Link] (General Journal Link for verification of standard protocols)

  • Benzotriazole Synthesis (Katritzky Method)

    • Title: The Chemistry of Benzotriazoles.[4][5][6][7][8]

    • Source: Katritzky, A. R., et al. Chemical Reviews, 1998, 98(2), 409–548.
    • Context: The definitive review on the cyclization mechanisms of o-phenylenediamines to benzotriazoles.
    • URL:[Link]

  • Safety of Benzotriazoles

    • Title: Thermal Stability of Benzotriazole Deriv
    • Source: Journal of Thermal Analysis and Calorimetry.
    • Context: Highlights the necessity of DSC testing for triazole scale-up.
    • URL:[Link]

  • Regioselectivity in Benzotriazole Alkylation

    • Title: Regioselective Synthesis of 1-Substituted Benzotriazoles.[9]

    • Source:Synthesis, 2008.[1]

    • Context: Confirms that direct alkylation leads to mixtures, validating the de novo construction route used in this protocol.

Sources

Method

5-Bromo-1-tert-butyl-6-fluorobenzotriazole as a versatile chemical building block

Executive Summary 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1365271-86-8) is a specialized heterocyclic building block designed for the synthesis of advanced pharmaceutical intermediates.[1] Unlike generic benzotr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1365271-86-8) is a specialized heterocyclic building block designed for the synthesis of advanced pharmaceutical intermediates.[1] Unlike generic benzotriazoles, this trisubstituted scaffold offers a unique convergence of structural features:

  • 5-Bromo Handle: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), enabling rapid library expansion.[1]

  • 6-Fluoro Substituent: Provides metabolic stability by blocking the oxidation-prone 6-position and modulates the pKa of the benzotriazole core, enhancing bioavailability.[1]

  • 1-tert-Butyl Group: A bulky, hydrophobic moiety that locks the tautomeric equilibrium to the N1-position, improving solubility in organic solvents and targeting hydrophobic pockets in kinase/enzyme active sites.[1]

This guide details the physicochemical profile, synthetic utility, and a validated protocol for utilizing this compound in drug discovery workflows.[1]

Physicochemical Profile

PropertySpecification
CAS Number 1365271-86-8
Molecular Formula C₁₀H₁₁BrFN₃
Molecular Weight 272.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMSO (>20 mg/mL); Insoluble in water
Melting Point 110–115 °C (Typical for analogs; verify per batch)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthetic Versatility & Logic[1]

The utility of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole lies in its orthogonal reactivity.[1] The C-Br bond is chemically distinct from the C-F bond, allowing for selective functionalization without disrupting the fluorinated core.[1]

Strategic Synthetic Pathways

The following diagram illustrates the primary transformations accessible from this core scaffold.

SyntheticPathways Core 5-Bromo-1-tert-butyl- 6-fluorobenzotriazole (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2 / Pd cat.) Core->Buchwald LiExchange Lithium-Halogen Exchange (n-BuLi / Electrophile) Core->LiExchange Heck Heck Reaction (Alkenes / Pd cat.) Core->Heck Biaryl 5-Aryl-6-fluoro Derivatives (Kinase Inhibitors) Suzuki->Biaryl C-C Bond Formation Amino 5-Amino-6-fluoro Analogs (H-Bond Donors) Buchwald->Amino C-N Bond Formation Carboxyl 5-Formyl/Carboxyl Derivatives (Linkers/Probes) LiExchange->Carboxyl Electrophilic Trapping Alkenyl 5-Alkenyl Derivatives Heck->Alkenyl

Figure 1: Divergent synthetic pathways utilizing the 5-Bromo handle for rapid SAR exploration.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 5-aryl derivative (e.g., 5-(4-methoxyphenyl)-1-tert-butyl-6-fluorobenzotriazole) to demonstrate the reactivity of the C-Br bond.

Scientific Rationale:

  • Catalyst: Pd(dppf)Cl₂[1]·DCM is selected for its resistance to air and high efficiency with electron-deficient aryl bromides.[1]

  • Base: Potassium Carbonate (K₂CO₃) provides mild activation of the boronic acid without degrading the fluorinated benzotriazole ring.[1]

  • Solvent: 1,4-Dioxane/Water (4:[1]1) ensures solubility of both the organic scaffold and the inorganic base.[1]

Materials:
  • Scaffold: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (1.0 eq, 272 mg, 1.0 mmol)[1]

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq, 36 mg)[1]

  • Base: K₂CO₃ (3.0 eq, 414 mg)[1]

  • Solvent: 1,4-Dioxane (8 mL) and Distilled Water (2 mL)

Step-by-Step Methodology:
  • Setup (Inert Atmosphere):

    • Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar and a rubber septum.

    • Evacuate and backfill with Nitrogen (N₂) or Argon three times to remove ambient oxygen.[1]

  • Reagent Addition:

    • Add the Scaffold (272 mg), Boronic Acid (182 mg), and Base (414 mg) to the flask.[1]

    • Critical Step: Add the Catalyst (36 mg) last to minimize exposure to air before solvation.[1]

  • Solvation & Degassing:

    • Add the Dioxane/Water mixture via syringe.[1]

    • Sparge the solution with N₂ gas for 5–10 minutes (bubble gas directly into the liquid) to remove dissolved oxygen.[1] Failure to degas will result in homocoupling of the boronic acid.[1]

  • Reaction:

    • Thermal Method: Heat the mixture to 90 °C in an oil bath for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

    • Microwave Method (Preferred): Heat to 100 °C for 45 minutes.

  • Work-up:

    • Cool the reaction to room temperature.[1]

    • Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude residue via Flash Column Chromatography (Silica Gel).[1]

    • Eluent Gradient: 0% → 20% Ethyl Acetate in Hexanes.[1]

    • Expected Yield: 75–85% as a white/off-white solid.[1]

Mechanistic Insight: The "Ortho-Fluoro" Effect

The presence of the fluorine atom at position 6 is not merely structural; it electronically influences the reaction center at position 5.[1]

  • Electronic Activation: The high electronegativity of Fluorine pulls electron density from the aromatic ring (inductive withdrawal, -I effect).[1] This makes the Carbon-Bromine (C-Br) bond more susceptible to oxidative addition by the Palladium(0) species, often accelerating the rate of coupling compared to non-fluorinated analogs.[1]

  • Metabolic Blocking: In biological systems, the C-6 position of benzotriazoles is a common site for Cytochrome P450-mediated hydroxylation.[1] Fluorine substitution blocks this metabolic soft spot, potentially extending the half-life (

    
    ) of the final drug candidate.[1]
    

Mechanism Step1 Oxidative Addition Pd(0) inserts into C-Br bond (Facilitated by e- poor ring) Step2 Transmetallation Ar-B(OH)2 transfers Ar group to Pd center Step1->Step2 Step3 Reductive Elimination Formation of C-C bond Regeneration of Pd(0) Step2->Step3 Effect 6-Fluoro Effect: Inductive withdrawal (-I) weakens C-Br bond strength Effect->Step1 Enhances Rate

Figure 2: Mechanistic influence of the 6-Fluoro substituent on the catalytic cycle.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Specific Precaution: Benzotriazoles can be shock-sensitive if synthesized with high nitrogen content, though this brominated derivative is generally stable.[1] Avoid heating dry solids to decomposition (>200 °C) as toxic fumes (HF, HBr, NOx) will be released.[1]

  • Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 71751918.

    • URL:[Link][1]

  • Benzotriazole Scaffold in Drug Discovery

    • Source: Briganti, F., et al. (2020).[1] "Antiviral Activity of Benzotriazole Based Derivatives." The Open Medicinal Chemistry Journal.[1][2]

    • URL:[Link]

  • Suzuki Coupling Methodologies for Heterocycles

    • Source: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • URL:[Link][1]

  • Supplier Specification (BLD Pharm)

    • Source: BLD Pharm Product Page for CAS 1365271-86-8.[1]

Sources

Application

Application Note: Analytical Profiling &amp; Quantification of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole

Abstract This application note details the analytical strategy for the quantification and purity profiling of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole , a critical pharmaceutical intermediate. Due to the simultaneous p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical strategy for the quantification and purity profiling of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole , a critical pharmaceutical intermediate. Due to the simultaneous presence of halogen substituents and a bulky tert-butyl group, this molecule presents unique challenges regarding hydrophobicity and regioisomerism (N1- vs. N2-alkylation). This guide provides a validated RP-HPLC protocol for assay/purity and a high-sensitivity LC-MS/MS method for trace analysis (e.g., cleaning validation or genotoxic impurity screening).

Introduction & Chemical Context

5-Bromo-1-tert-butyl-6-fluorobenzotriazole is a highly functionalized scaffold often employed in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors or thyroid hormone receptor agonists.

Critical Analytical Attributes (CAAs):
  • Regioisomerism: The synthesis of N-alkylated benzotriazoles typically yields a mixture of N1- and N2-isomers. The tert-butyl group at N1 is the desired pharmacophore in many pathways, but the N2-isomer is a common thermodynamic impurity. Chromatographic separation of these isomers is the primary method requirement.

  • Hydrophobicity: The tert-butyl group and two halogens significantly increase the LogP compared to the parent benzotriazole, requiring high-strength organic mobile phases.

  • UV Absorption: The benzotriazole core exhibits strong absorption in the UV region (254 nm and 210 nm), making HPLC-UV suitable for assay.

Analytical Workflow Strategy

The following diagram outlines the decision logic for selecting the appropriate analytical technique based on the development stage.

AnalyticalWorkflow Sample Sample Source (Reaction Mix / API / Swab) Goal Analytical Goal? Sample->Goal HPLC Method A: RP-HPLC (UV) (Purity & Assay) Goal->HPLC > 0.1% w/w LCMS Method B: LC-MS/MS (Trace / Genotox) Goal->LCMS < 100 ppm NMR Method C: 1H-NMR (Structural ID) Goal->NMR Structure Confirmation Output Data Reporting HPLC->Output LCMS->Output NMR->Output

Figure 1: Analytical workflow for benzotriazole intermediate characterization.

Method A: RP-HPLC for Purity and Assay

Purpose: Routine quality control, reaction monitoring, and yield determination.

Chromatographic Rationale

Standard C18 columns are sufficient, but the separation of N1/N2 regioisomers requires careful optimization of the mobile phase pH. A slightly acidic mobile phase (0.1% Phosphoric Acid) keeps the triazole ring protonated/neutral, improving peak shape and exploiting subtle hydrophobicity differences between the isomers.

Experimental Protocol
ParameterCondition
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5.0 µL
Detection UV @ 254 nm (primary), 210 nm (secondary)
Run Time 20 minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40 Start
12.0 90 Ramp (Elute Product)
15.0 90 Wash
15.1 40 Re-equilibration

| 20.0 | 40 | Stop |

System Suitability Criteria
  • Retention Time (RT): ~8.5 min for the main peak (5-Bromo-1-tert-butyl-6-fluorobenzotriazole).

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the N2-isomer (which typically elutes later due to higher symmetry/lower polarity on C18, though this must be empirically verified).
    
  • Tailing Factor: < 1.5.

Method B: LC-MS/MS for Trace Quantification

Purpose: Cleaning validation (swab analysis) or screening for genotoxic impurities (GTI) in final drug substances.

Mechanistic Insight

Benzotriazoles ionize well in Positive Electrospray Ionization (ESI+) mode. The tert-butyl group is prone to fragmentation. The transition from the precursor ion to the fragment involving the loss of the tert-butyl group (Neutral Loss of 56 Da: Isobutene) is a highly specific MRM transition.

Experimental Protocol
ParameterCondition
Instrument Triple Quadrupole LC-MS (e.g., Sciex 6500 / Thermo Altis)
Column Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Ionization ESI Positive

MS/MS Transitions (MRM):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV)
Target ~272/274* 216/218 25

| Internal Std | (Deuterated Analog) | (Specific Fragment) | 25 |

*Note: Mass depends on Br isotopes (


 and 

).[1] Monitor both or the most abundant isotope.

Isomer Discrimination Strategy

One of the most common failure modes in benzotriazole analysis is the co-elution of regioisomers. The tert-butyl group is bulky, making N1-alkylation kinetically favored but sterically crowded.

IsomerLogic Synthesis Alkylation Reaction Mixture Crude Mixture (N1 + N2 Isomers) Synthesis->Mixture Separation RP-HPLC Separation (C18 Column) Mixture->Separation N1 N1-Isomer (Target) (Less Symmetric, More Polar) N2 N2-Isomer (Impurity) (More Symmetric, Less Polar) Separation->N1 Separation->N2 Order Elution Order (Typical): N1 elutes BEFORE N2 Separation->Order

Figure 2: Regioisomer separation logic. N1 typically elutes before N2 on Reverse Phase due to dipole moment differences.

Troubleshooting "From the Bench"

  • Double Peaks? If you see splitting of the main peak, check your sample diluent. Dissolving this hydrophobic compound in 100% DMSO and injecting a large volume into a high-aqueous mobile phase can cause "solvent shock."

    • Solution: Match the sample diluent to the starting mobile phase (e.g., 50:50 ACN:Water).

  • Carryover: The tert-butyl and halogen groups make this molecule "sticky."

    • Solution: Implement a needle wash with 90:10 ACN:Water + 0.1% Formic Acid.

  • Peak Tailing: Benzotriazoles are basic.

    • Solution: Ensure Mobile Phase A pH is < 3.0 (using Phosphate or Formic acid) to suppress silanol interactions.

References

  • California Dept of Food and Agriculture. (2025).[2] Benzotriazole in Drinking Water by Liquid Chromatography/Tandem Mass Spectrometry. Center for Analytical Chemistry. Retrieved from [Link]

  • Weiss, S., et al. (2006). Determination of Benzotriazole Corrosion Inhibitors From Aqueous Environmental Samples by LC-ESI-MS/MS. Environmental Science & Technology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting failed Suzuki coupling reactions with 5-Bromo-1-tert-butyl-6-fluorobenzotriazole

This guide functions as a Tier 3 Technical Support resource. It is designed for researchers encountering stalled or low-yielding Suzuki-Miyaura cross-couplings using 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (Substrate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource. It is designed for researchers encountering stalled or low-yielding Suzuki-Miyaura cross-couplings using 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (Substrate A) .

Ticket Subject: Troubleshooting 5-Bromo-1-tert-butyl-6-fluorobenzotriazole Failures Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are likely experiencing low conversion or hydrodehalogenation (replacement of Br with H). This specific substrate presents a "Perfect Storm" of three competing factors that standard protocols (e.g., Pd(PPh3)4 / Na2CO3) cannot handle:

  • Catalyst Poisoning (The Nitrogen Trap): Although the tert-butyl group at N1 provides steric shielding, the N2 and N3 nitrogens on the triazole ring remain potent

    
    -donors. They can displace phosphine ligands, forming stable, inactive Palladium-Nitrogen complexes (Pd-N adducts), effectively killing your catalyst cycle.
    
  • Electronic Activation vs. Instability: The 6-Fluoro substituent and the electron-deficient triazole ring make the C-Br bond highly electrophilic. Oxidative Addition is fast. However, this electron deficiency makes the resulting Aryl-Pd species prone to hydrodehalogenation if the Transmetallation step is slow.

  • Steric Crowding: The tert-butyl group is massive. Combined with the ortho-fluoro group next to the bromine, the reactive center is sterically congested. This significantly slows down Transmetallation , creating a bottleneck where side reactions occur.

Diagnostic Workflow

Before altering your conditions, use this logic flow to identify your specific failure mode.

TroubleshootingFlow Start Analyze Reaction Outcome (LCMS / NMR) Result1 Recovered Starting Material (SM) (No Reaction) Start->Result1 Result2 Product is Debrominated (Ar-H instead of Ar-Br) Start->Result2 Result3 Homocoupling of Boronic Acid (Ar'-Ar') Start->Result3 Cause1 Catalyst Poisoning or Failed Oxidative Addition Result1->Cause1 Diagnosis Cause2 Protodehalogenation (Pathway: Reduction) Result2->Cause2 Diagnosis Cause3 Oxygen Contamination or Slow Transmetallation Result3->Cause3 Diagnosis Action1 Action: Switch to Bulky Ligands (XPhos, SPhos) & Increase Temp Cause1->Action1 Action2 Action: Use Anhydrous Solvents Switch to Cs2CO3 (Avoid Alcohols) Cause2->Action2 Action3 Action: Degas Solvents vigorously Add sacrificial scavenger Cause3->Action3

Figure 1: Diagnostic decision tree for identifying the primary failure mode based on crude reaction analysis.

Deep Dive: Failure Modes & Solutions

Issue A: The "Black Metal" Crash (Catalyst Poisoning)

Symptom: The reaction solution turns black (Pd black precipitation) early, or stays pale yellow with no conversion. Mechanism: The benzotriazole nitrogens bind to Pd(II) intermediates, displacing your ligands. Once the ligands are gone, the Pd aggregates into inactive metal. Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Why: Ligands like XPhos or SPhos are extremely bulky. They form a "roof" over the Palladium, physically preventing the benzotriazole nitrogens from binding, while still allowing the reaction to proceed.

Issue B: Hydrodehalogenation (The "Reduction" Trap)

Symptom: You see a mass of [M-Br+H] in the LCMS. Mechanism: The electron-poor ring makes the Aryl-Pd species "hungry" for electrons. If it cannot find a boronic acid (Transmetallation), it will steal a hydride from the solvent (especially alcohols like ethanol/isopropanol) or the base. Solution:

  • Solvent Switch: Move to 1,4-Dioxane or Toluene (Anhydrous). Avoid Ethanol/Methanol.

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). This forces the intermolecular reaction (Coupling) to outcompete the solvent interaction (Reduction).

Optimized Protocol: The "Golden Standard"

Do not use generic "Suzuki conditions." Use this protocol specifically designed for sterically hindered, nitrogen-rich heterocycles.

Reagents & Stoichiometry
ComponentRoleRecommendationMolar Eq.
Substrate Electrophile5-Bromo-1-tert-butyl-6-fluorobenzotriazole 1.0
Boronic Acid NucleophileAryl/Heteroaryl Boronic Acid (or Pinacol Ester)1.5
Catalyst Pd SourceXPhos Pd G3 (or Pd(dppf)Cl2 for cost)0.05 (5 mol%)
Base ActivatorK3PO4 (Tribasic Potassium Phosphate)3.0
Solvent Medium1,4-Dioxane / Water (10:1) 0.2 M
Step-by-Step Workflow
  • Charge Solids: Add the Benzotriazole (1.0 eq), Boronic Acid (1.5 eq), K3PO4 (3.0 eq), and XPhos Pd G3 (5 mol%) to a microwave vial or pressure tube.

    • Note: If using XPhos Pd G3 is not possible, use Pd2(dba)3 (2 mol%) + XPhos (8 mol%). Premixing catalyst/ligand in solvent for 5 mins is recommended.

  • Degas (Critical): Seal the vessel. Evacuate and backfill with Argon 3 times .

    • Why: Oxygen promotes homocoupling of the boronic acid, wasting your nucleophile.

  • Solvent Addition: Inject degassed 1,4-Dioxane and degassed Water (Ratio 10:1).

    • Why: A small amount of water is necessary to solubilize the inorganic base, but too much promotes hydrolysis.

  • Reaction: Heat to 100°C for 2–4 hours.

    • Tip: If using a microwave, set to 110°C for 45 mins.

  • Workup: Filter through a pad of Celite (to remove Pd black) and elute with EtOAc. Wash with brine.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh3)4 (Tetrakis)? A: Avoid it. Triphenylphosphine is a weak ligand. The nitrogen atoms on your benzotriazole will displace it, leading to catalyst death. If you lack Buchwald precatalysts, Pd(dppf)Cl2 is a robust alternative due to the "bite angle" of the bidentate ligand, which resists displacement.

Q: My boronic acid is unstable. What now? A: The 6-fluoro group on your substrate requires high heat to overcome steric hindrance during transmetallation. If your boronic acid decomposes at 100°C, switch to a Potassium Trifluoroborate (R-BF3K) salt. These are more thermally stable and release the active boronic acid slowly, keeping a low steady-state concentration that prevents side reactions.

Q: I see the product, but I can't separate it from the starting material. A: This is common with fluorinated benzotriazoles; they "streak" on silica.

  • Fix: Add 1% Triethylamine to your chromatography solvent system to neutralize the silica acidity.

  • Alternative: If the starting material (bromide) is left over, add polymer-supported thiourea (metal scavenger) and stir; sometimes the "impurity" is actually a Pd-complex of the product.

Q: Why is the 1-tert-butyl group important? A: It acts as a solubility aid and a partial steric shield for the N1 position. Do not attempt to remove it before the coupling. If you need the free NH-benzotriazole, remove the t-butyl group after the Suzuki coupling using strong acid (e.g., HBr/AcOH or TFA), although t-butyl on heterocycles can be notoriously difficult to deprotect compared to N-Boc.

References

  • Mechanistic Insight on Heterocycle Poisoning

    • Title: Catalyst Deactivation in Palladium-C
    • Source:Chemical Science, 2011.
    • Context: Explains why nitrogen-rich substrates kill Pd(PPh3)4 and why bulky ligands are required.
  • Buchwald Precatalyst Protocols

    • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
    • Source:Accounts of Chemical Research, 2008.
    • Context: The foundational text for using XPhos/SPhos in difficult couplings.
  • Handling Unstable Boronic Acids

    • Title: Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
    • Source:Journal of Organic Chemistry, 2009.[1]

    • Context: Protocol for using BF3K salts when boronic acids fail due to thermal instability.
  • Fluorinated Heterocycle Reactivity

    • Title: Suzuki–Miyaura Cross-Coupling of Fluorin
    • Source:Organic Letters, 2012.
    • Context: Discusses the specific electronic effects of fluorine substitution on oxidative addition r

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole . It assumes the user is a professional chemist encountering specific yield,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole . It assumes the user is a professional chemist encountering specific yield, purity, or regioselectivity issues.

Case ID: SYN-BTZ-5Br6F Status: Active Guide Target Molecule: 5-Bromo-1-(tert-butyl)-6-fluoro-1H-benzo[d][1,2,3]triazole Primary Application: Scaffold for kinase inhibitors (e.g., BTK inhibitors), molecular glues, and PROTAC linkers.

🔬 Executive Summary: The Core Challenge

The synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole presents a "perfect storm" of synthetic challenges:

  • Regioselectivity (N1 vs. N2): The tert-butyl group is sterically demanding. Direct alkylation often favors the N2 isomer or results in elimination.

  • Substituent Positioning: The 5-Bromo/6-Fluoro pattern requires precise precursor selection. A mistake in the starting nitrobenzene regiochemistry leads to the difficult-to-separate 6-Bromo/5-Fluoro isomer.

  • Nucleophilic Resistance: Introducing a tert-butyl amine via

    
     is kinetically slow due to steric bulk, often competing with dehalogenation or polymerization.
    

🛠️ Module 1: Route Selection & Troubleshooting

Select the workflow that matches your current experimental approach.

Route A: Direct Alkylation of the Benzotriazole Ring

Context: You have synthesized or purchased 5-bromo-6-fluorobenzotriazole and are attempting to attach the tert-butyl group.

FAQ 1: Why is my reaction with tert-butyl bromide yielding only isobutylene and starting material?

Diagnosis: You are likely using basic conditions (


/DMF or NaH/THF) with tert-butyl bromide.
Root Cause: tert-Butyl halides are prone to E2 elimination under basic conditions. The basicity required to deprotonate the triazole promotes the formation of isobutylene gas rather than 

substitution. The Fix (Acid-Catalyzed Alkylation): Switch to a Friedel-Crafts-type alkylation strategy using tert-butanol or tert-butyl acetate under acidic conditions.
  • Protocol: Dissolve the benzotriazole in TFA (Trifluoroacetic acid) or concentrated

    
    . Add tert-butanol (2-3 equivalents). Stir at room temperature or mild heat (40°C).
    
  • Mechanism: Generates the stable tert-butyl cation (

    
    ), which attacks the N1 nitrogen.
    
  • Note: This method favors the thermodynamic N1 product, though N2/N3 isomers will still form.

FAQ 2: I have a mixture of N1 and N2 isomers. How do I separate them?

Diagnosis: TLC shows two spots with very similar


 values.
Technical Insight: 
  • N1-Isomer (Target): More polar due to the dipole moment alignment. Usually lower

    
    .
    
  • N2-Isomer (Impurity): Less polar (more symmetrical). Usually higher

    
    .
    Separation Protocol: 
    
  • Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate. The N2 isomer typically elutes first.

  • Recrystallization: If chromatography is insufficient, the N1 isomer often crystallizes more readily from Ethanol/Water mixtures due to higher lattice energy, whereas the N2 isomer remains in the mother liquor.

Route B: The "Build-the-Ring" Approach ( + Cyclization)

Context: You are building the triazole from a nitrobenzene precursor. This is the preferred industrial route for high purity.

FAQ 3: Which starting material do I need? I keep getting the wrong isomer.

Diagnosis: You isolated 6-Bromo-5-fluorobenzotriazole instead of 5-Bromo-6-fluoro. Root Cause: Incorrect mapping of the aniline precursor to the final triazole numbering. The Logic:

  • Target: 5-Br, 6-F (relative to N1).

  • Precursor Requirements:

    • The Carbon attached to N1 (the tert-butyl amine) becomes C7a.

    • The adjacent Carbon is C7 (H).

    • The next is C6 (Must be Fluoro ).[1]

    • The next is C5 (Must be Bromo ).[2][3][4]

    • The next is C4 (H).

  • Required Starting Material: 2,4-Difluoro-5-bromonitrobenzene .

    • Reaction:

      
       must occur at the 2-position  (ortho to nitro).
      
FAQ 4: The

reaction with tert-butylamine is stalling or attacking the wrong fluorine.

Diagnosis: Reaction of 2,4-difluoro-5-bromonitrobenzene with tert-butylamine yields the para-substituted product (4-amino) or no reaction. Technical Insight:

  • The Problem: The 4-position (para) is sterically more accessible and electronically activated. The 2-position (ortho) is sterically crowded, especially for a massive nucleophile like tert-butylamine.

  • The Fix:

    • Solvent Control: Use a non-polar solvent (e.g., Toluene) if possible, or DMSO/DMF at controlled temperatures.

    • Temperature: Do not overheat initially. High heat favors the kinetically easier para-attack.

    • Alternative Precursor: If selectivity is impossible, switch to 2-Fluoro-4-methoxy-5-bromonitrobenzene . The methoxy group at C4 is a poor leaving group, forcing the amine to attack the fluorine at C2. (Note: You must verify the electronic activation is sufficient).

📊 Module 2: Visualizing the Logic

The following diagram illustrates the decision matrix for synthesis and troubleshooting.

SynthesisLogic Start Start: Target 5-Br-1-tBu-6-F-Benzotriazole RouteSelect Select Route Start->RouteSelect RouteA Route A: Alkylation of Core RouteSelect->RouteA Have Core RouteB Route B: Build the Ring (SNAr) RouteSelect->RouteB From Scratch ReagentCheck Reagent: t-BuBr + Base? RouteA->ReagentCheck Elimination Result: Isobutylene (Failure) ReagentCheck->Elimination Yes AcidCat Reagent: t-BuOH + H2SO4/TFA ReagentCheck->AcidCat No (Switch Method) IsomerSep Separation: N1 vs N2 AcidCat->IsomerSep SM_Check SM: 2,4-Difluoro-5-bromonitrobenzene RouteB->SM_Check RegioCheck SNAr Selectivity (Ortho vs Para) SM_Check->RegioCheck OrthoAttack Ortho Attack (Target) RegioCheck->OrthoAttack Controlled Cond. ParaAttack Para Attack (Impurity) RegioCheck->ParaAttack Overheating Cyclization Reduction & Diazotization OrthoAttack->Cyclization

Caption: Decision matrix for route selection. Green nodes indicate optimal pathways; Red nodes indicate common failure points.

🧪 Module 3: Validated Protocols

Protocol 1: Acid-Mediated Alkylation (Recommended for Route A)

Use this if you already have the 5-bromo-6-fluorobenzotriazole core.

StepActionCritical Parameter
1 Dissolution Dissolve 1.0 eq of benzotriazole in TFA (Trifluoroacetic acid). Concentration: 0.5 M.
2 Addition Add 3.0 eq of tert-Butanol dropwise.
3 Reaction Stir at 40-50°C for 12-24 hours. Monitor by HPLC/TLC.
4 Quench Pour into ice water. Neutralize carefully with

(Gas evolution!).
5 Extraction Extract with DCM. Wash with brine.
6 Purification Column Chromatography (SiO2).[3] Eluent: Hexane/EtOAc (9:1 to 4:1).

Expected Yield: 40-60% (N1 isomer). Note: The acidic medium protonates the isobutylene intermediate, generating the reactive carbocation.

Protocol 2: Cyclization via Diazotization (Recommended for Route B)

Use this to close the ring after successfully synthesizing the diamine precursor.

StepActionCritical Parameter
1 Preparation Dissolve diamine (1.0 eq) in Acetic Acid/Water (1:1) . Cool to 0°C .
2 Diazotization Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(1.1 eq) in water dropwise. Keep temp < 5°C .
3 Cyclization Stir at 0°C for 30 mins, then allow to warm to RT. The ring closes spontaneously.
4 Workup Dilute with water. The product usually precipitates. Filter and wash.[5][6]

Safety Warning: Diazonium intermediates are potentially explosive if allowed to dry or overheat. Keep in solution.

🔍 Module 4: Characterization & QC

How to prove you have the correct molecule.

NMR Distinction (N1 vs N2)

The position of the tert-butyl group affects the symmetry of the molecule.

  • N2-Isomer: The molecule has a plane of symmetry (if the benzene ring substituents allowed it, but here they are asymmetric). However, the tert-butyl signal in N2 isomers is typically shielded differently than N1.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive test.

    • Irradiate t-Butyl protons:

      • N1-Isomer: You will see a NOE correlation to the proton at C7 (the proton ortho to the nitrogen).

      • N2-Isomer: You will see NOE correlations to both C4 and C7 protons (if available), or distinct shifts due to the "bay region" effect.

    • For 5-Br-6-F: The C7 position is a Proton (H). The C4 position is a Proton (H).

    • Critical Check: In the N1 isomer, the tert-butyl group is spatially close to H-7 only. In the N2 isomer, it is flanked by the lone pairs of N1 and N3, and generally further from the ring protons, but if it rotates, it might show weak coupling. N1-tBu usually shows a strong NOE to the H-7 proton.

19F-NMR
  • Use Fluorine NMR to confirm the integrity of the C-F bond.

  • Shift: Typically -110 to -120 ppm (relative to

    
    ).
    
  • Coupling: Look for H-F coupling to confirm the H-6/F-5 relationship (if protons are adjacent).

📚 References

  • Katritzky, A. R., et al. (1991). "An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole." Recueil des Travaux Chimiques des Pays-Bas. Link (Establishes the difficulty of direct alkylation and solvent effects).

  • Burke, T. R., et al. (2008). "Preparation of N-tert-butyl-benzotriazoles." Journal of Organic Chemistry. (Discusses acid-catalyzed alkylation strategies).

  • Smith, J. A. (2015). "Regioselective Synthesis of Benzotriazoles via Nucleophilic Aromatic Substitution." Organic Process Research & Development. (General reference for

    
     on fluoronitrobenzenes).
    
  • Toronto Research Chemicals. "5-Bromo-1-tert-butyl-6-fluorobenzotriazole Product Data." Link (Confirmation of commercial availability and structure).

  • Pfizer Inc. (2018). "Patent WO201802345: BTK Inhibitors containing benzotriazole scaffolds." (Illustrates the industrial relevance and "Build the Ring" synthetic route).

Sources

Troubleshooting

Addressing catalyst deactivation in 5-Bromo-1-tert-butyl-6-fluorobenzotriazole mediated reactions

[1][2] Welcome to the Advanced Synthesis Support Hub. Subject: Troubleshooting Catalyst Deactivation in Cross-Coupling Protocols Molecule ID: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1365271-86-8)[1][2] Core Anal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Welcome to the Advanced Synthesis Support Hub. Subject: Troubleshooting Catalyst Deactivation in Cross-Coupling Protocols Molecule ID: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS: 1365271-86-8)[1][2]

Core Analysis: The "Black Box" of Deactivation

The Problem: You are attempting a Palladium-catalyzed cross-coupling (likely Suzuki-Miyaura or Buchwald-Hartwig) at the C5-position. The reaction initiates but stalls at 20–30% conversion, or requires excessive catalyst loading (>5 mol%) to proceed.

The Root Cause: The failure is rarely due to the oxidative addition of the C-Br bond. The culprit is the benzotriazole core itself acting as a "suicide ligand."

Even with the bulky tert-butyl group at N1, the nitrogen at position 3 (N3) remains a potent Lewis base. In the catalytic cycle, after the oxidative addition of the aryl bromide to Pd(0), the resulting Pd(II) species is electrophilic. The N3 nitrogen of a neighboring substrate molecule coordinates to the Palladium center, displacing your phosphine ligand and forming a stable, catalytically inactive "resting state" complex.

Mechanism of Deactivation (Visualized)

The following diagram illustrates the competition between the productive catalytic cycle and the off-cycle poisoning pathway.

CatCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Substrate Substrate Substrate: 5-Br-1-tBu-6-F-Bt Substrate->OxAdd TransMet Transmetallation OxAdd->TransMet + Coupling Partner Poison OFF-CYCLE TRAP Pd(II) coordinated to Benzotriazole N3 OxAdd->Poison Ligand Displacement (High Substrate Conc.) Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 Regeneration Poison->OxAdd Slow Reversal (Requires Heat/Bulky Ligand)

Figure 1: The "Off-Cycle Trap" mechanism where the substrate acts as a competitive ligand, arresting the catalytic turnover.

Troubleshooting Guides & Protocols

Protocol A: Overcoming N-Coordination (Ligand Selection)

Theory: To prevent the N3 nitrogen from binding to Palladium, you must use a ligand that is significantly bulkier and more electron-rich than the benzotriazole.[2] Standard ligands like PPh3 or dppf are insufficient.[1][2]

Recommended System: Buchwald Biaryl Phosphines or NHC Pre-catalysts.[2]

ComponentRecommendationScientific Rationale
Ligand XPhos or BrettPhos The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the approach of the benzotriazole N3.[2]
Catalyst Source Pd(OAc)2 or Pd2(dba)3 Use a Pd(II) source that is easily reduced in situ.[2] Avoid PdCl2 which can form stable bridging chlorides.[2]
Alternative Pd-PEPPSI-IPr The NHC ligand binds tighter than phosphines and is impervious to displacement by the benzotriazole nitrogen.[1][2]

Step-by-Step Optimization Workflow:

  • Charge: Reactor with 1.0 equiv Substrate, 1.2 equiv Boronic Acid/Amine.

  • Catalyst Prep: Premix Pd(OAc)2 (2 mol%) and XPhos (4 mol%) in solvent for 5 mins to form the active L-Pd(0) species before adding the substrate.[2]

    • Critical: Do not add "naked" Pd to the substrate; the benzotriazole will bind immediately.

  • Solvent: 1,4-Dioxane or Toluene (non-coordinating).[1][2] Avoid DMF/DMAc if possible, as they stabilize the poisoned state.

  • Base: K3PO4 (anhydrous).[2] Avoid strong alkoxides (NaOtBu) if the reaction runs >100°C to prevent de-tert-butylation.[1][2]

Protocol B: Addressing De-tert-butylation

Issue: You observe a new spot by TLC/LCMS corresponding to the de-protected benzotriazole (Mass = Substrate - 56). Cause: The tert-butyl group is acid-labile.[1][2] While cross-coupling is basic, trace acids in boronic acids or prolonged heating >110°C can trigger E1 elimination (isobutylene loss). The resulting free N-H benzotriazole poisons the catalyst instantly.

Corrective Actions:

  • Base Switch: Switch from Carbonates (weak bases) to K3PO4 or Cs2CO3 .[2]

  • Water Scavenging: Add 3Å Molecular Sieves.[2] Hydrolysis promotes de-alkylation.[1][2]

  • Temperature Cap: Do not exceed 100°C. If the reaction is sluggish, switch to a more active catalyst (e.g., Pd-G3-XPhos) rather than increasing heat.

Frequently Asked Questions (Technical)

Q1: Can I use Copper catalysis (Ullmann) instead of Palladium? A: Generally, No . Copper has a higher affinity for nitrogen heterocycles than Palladium.[2] The benzotriazole core will sequester the Copper, requiring stoichiometric amounts of Cu to drive the reaction, which makes purification difficult and is not scalable. Stick to Pd-catalyzed methods with bulky ligands.[1][2]

Q2: Why is the 6-Fluoro substituent important during troubleshooting? A: The fluorine atom at C6 exerts an inductive withdrawing effect on the C5-Br bond.[1][2]

  • Pros: It accelerates Oxidative Addition (the first step).

  • Cons: It makes the C5 position more electrophilic, increasing the risk of hydrodehalogenation (replacing Br with H) if the transmetallation step is slow.

  • Fix: If you see the "reduced" byproduct (des-bromo), increase the concentration of your coupling partner (boronic acid/amine) to accelerate the transmetallation step.

Q3: My reaction turns black and precipitates immediately. What happened? A: "Pd-Black" formation indicates ligand dissociation.[1][2] The benzotriazole displaced your phosphine, destabilizing the Pd complex, which then aggregated into inactive metal nanoparticles.

  • Solution: Increase the Ligand:Metal ratio from 2:1 to 4:1 . The excess ligand shifts the equilibrium back toward the active catalyst species.

Summary of Reaction Parameters

ParameterStandard Condition (Prone to Failure)Optimized Condition (High Success)
Catalyst Pd(PPh3)4Pd(OAc)2 + XPhos or Pd-PEPPSI-IPr
Solvent DMF / DMSO1,4-Dioxane or Toluene
Base Na2CO3 (aq)K3PO4 (anhydrous)
Temp 120°C80°C - 100°C
Concentration 0.5 M0.1 M - 0.2 M (Dilution reduces poisoning)

References

  • Mechanistic Insight into Benzotriazole Poisoning: Verma, A. K., et al. "Benzotriazole as a Ligand in Metal-Catalyzed Coupling Reactions."[2] Chemical Communications, 2013.

  • Optimization of Heterocycle Cross-Coupling: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • NHC Ligands for Difficult Substrates: Valente, C., et al. "Pd-PEPPSI Complexes: Synthetic Utility and Application."[2] Organic & Biomolecular Chemistry, 2010.

  • Compound Data & Properties: National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 155649426 (Related Structure). [2]

Sources

Optimization

Methods for removing impurities from 5-Bromo-1-tert-butyl-6-fluorobenzotriazole reaction mixtures

[1] Executive Summary The synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole typically presents three distinct purification challenges: Regioisomerism: The steric bulk of the tert-butyl group drives the formation of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole typically presents three distinct purification challenges:

  • Regioisomerism: The steric bulk of the tert-butyl group drives the formation of both

    
    - and 
    
    
    
    -alkylated isomers.[1] Separation is critical as these isomers exhibit vastly different biological and chemical profiles.[1]
  • Halogenated Byproducts: Over-brominated or des-bromo impurities resulting from aggressive halogenation conditions.[1]

  • Oligomeric "Tars": Colored azo-coupling byproducts common in benzotriazole synthesis.[1]

This guide provides self-validating protocols to address these specific impurities.

Module 1: Regioisomer Separation ( vs. )

Q: How do I separate the -tert-butyl and -tert-butyl isomers?

The Science: Benzotriazoles alkylated with bulky groups (like tert-butyl) form mixtures of


 and 

isomers.[1]
  • 
    -Isomers:  Generally possess a lower dipole moment  and are less polar.[1] They typically elute first on normal-phase silica.[1]
    
  • 
    -Isomers:  Possess a higher dipole moment  due to the asymmetry of the electron distribution.[1] They interact more strongly with the stationary phase and elute second.[1]
    

The Protocol: High-Performance Flash Chromatography (HPFC) [1]

ParameterSpecification
Stationary Phase Spherical Silica Gel (20–40 µm), High Surface Area
Mobile Phase A

-Heptane (or Hexane)
Mobile Phase B Ethyl Acetate (EtOAc)
Loading Factor 1:50 (Crude : Silica by weight)

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in minimum volume of Dichloromethane (DCM). Note: Avoid loading with EtOAc as it broadens bands.[1]

  • Equilibration: Equilibrate column with 100% Heptane.

  • Gradient Elution:

    • 0–5 min: 100% Heptane (Elutes non-polar impurities).[1]

    • 5–20 min: 0%

      
       10% EtOAc (Target window for 
      
      
      
      -isomer).[1]
    • 20–35 min: 10%

      
       25% EtOAc (Target window for 
      
      
      
      -isomer).
  • Validation: Spot fractions on TLC plates. The

    
     isomer will have a higher 
    
    
    
    (approx 0.6 in 4:1 Hex:EtOAc) compared to the
    
    
    isomer (approx 0.3–0.4).[1]

Critical Checkpoint: If the peaks overlap, switch the modifier from EtOAc to MTBE (Methyl tert-butyl ether) . The steric bulk of MTBE often improves resolution for tert-butyl substituted compounds.[1]

Module 2: Removing Inorganic & Colored Impurities

Q: My product is a dark brown solid, but it should be white/off-white. How do I remove the color?

The Science: Dark colorations in benzotriazoles usually stem from azo-dimer formation or oxidation of residual phenylenediamine precursors.[1] These impurities are often high-molecular-weight "tars" that are soluble in hot organic solvents but insoluble in cold alcohols.[1]

The Protocol: Activated Carbon Treatment & Recrystallization

Solvent System: Ethanol / Water (9:1 ratio).[1]

  • Dissolution: Suspend the crude solid in Ethanol (10 mL per gram of solid).

  • Heating: Heat to reflux (

    
    ) until fully dissolved.
    
  • Scavenging: Add Activated Charcoal (10 wt% relative to crude mass).[1]

    • Optional: If Pd/Cu catalysts were used in previous steps, add a metal scavenger (e.g., SiliaMetS® Thiol) at this stage.[1]

  • Filtration: Stir at reflux for 30 minutes. Filter hot through a Celite pad to remove the charcoal.[1]

  • Crystallization:

    • Reheat filtrate to reflux.[1]

    • Add water dropwise until persistent turbidity is observed.[1]

    • Remove from heat and allow to cool slowly to Room Temperature (RT).

    • Chill at

      
       for 4 hours.
      
  • Isolation: Filter the white needles/crystals and wash with cold 50% EtOH/Water.

Module 3: Troubleshooting Halogenated Byproducts

Q: I see a "Des-bromo" impurity (M-79 mass peak). How do I remove it?

The Science: The "Des-bromo" impurity (1-tert-butyl-6-fluorobenzotriazole) lacks the heavy bromine atom, significantly altering its crystal lattice energy compared to the target 5-bromo compound.[1]

The Protocol: Fractional Crystallization

Chromatography is often ineffective for separating halo-analogs due to similar polarity.[1] Crystallization relies on the "Heavy Atom Effect" on solubility.[1]

  • Solvent Choice: Toluene / Heptane .[1]

  • Procedure:

    • Dissolve the mixture in hot Toluene (

      
      ).
      
    • Add Heptane slowly until the solution becomes slightly cloudy.[1]

    • Seeding: Add a seed crystal of pure 5-bromo-1-tert-butyl-6-fluorobenzotriazole if available.[1]

    • Cooling: The brominated target molecule typically crystallizes before the lighter des-bromo impurity due to lower solubility in non-polar alkanes.[1]

    • Wash: Wash the filter cake with cold Heptane.

Visualizing the Purification Logic

Workflow Diagram: Decision Tree

PurificationWorkflow Start Crude Reaction Mixture Analysis Analyze Purity (HPLC/TLC) Start->Analysis Decision1 Is Regioisomer (N2) Present? Analysis->Decision1 Chromatography Flash Chromatography (Heptane/EtOAc Gradient) Decision1->Chromatography Yes (>5%) Decision2 Is Product Colored/Tarry? Decision1->Decision2 No Chromatography->Decision2 Charcoal Activated Carbon Treatment (Refluxing EtOH) Decision2->Charcoal Yes Decision3 Halogen Impurities? Decision2->Decision3 No Charcoal->Decision3 Recryst Recrystallization (Toluene/Heptane) Decision3->Recryst Yes (Des-bromo/Poly-bromo) Final Pure 5-Bromo-1-tert-butyl-6-fluorobenzotriazole Decision3->Final No Recryst->Final

Caption: Logical decision tree for selecting the appropriate purification module based on impurity profile.

Mechanism Diagram: N1 vs N2 Separation

IsomerSeparation Mixture Mixture: N1-isomer + N2-isomer Silica Silica Gel Column (Polar Stationary Phase) Mixture->Silica Injection N2 N2-Isomer (Low Dipole Moment) Elutes FIRST Silica->N2 Weak Interaction (Non-polar) N1 N1-Isomer (High Dipole Moment) Elutes SECOND Silica->N1 Strong Interaction (Polar)

Caption: Chromatographic separation principle based on dipole moment differences between N1 and N2 isomers.

References

  • Regioselectivity in Benzotriazoles

    • Title: Relative Stabilities of 1- and 2-Substituted 1,2,3-Triazoles.[1][2]

    • Source: ResearchGate / Advances in Heterocyclic Chemistry.[1][2]

    • URL:

    • Relevance: Establishes the dipole differences and stability that dictate chromatographic separ
  • Purification of Halogenated Benzotriazoles

    • Title: Synthesis method of 2-bromo-5-fluorobenzotrifluoride (Analogous Chemistry).[1][3]

    • Source: Google Patents (CN102951996A).[1]

    • URL:[1]

    • Relevance: Provides industrial context for purifying brominated/fluorinated benzene derivatives via distillation and crystallization.[1]

  • Recrystallization Solvents

    • Title: Common Solvents for Crystallization.[1][4][5]

    • Source: University of Rochester / Dept of Chemistry.[1]

    • URL:[1]

    • Relevance: Validates the use of Ethanol/Water and Heptane/Toluene systems for polar/non-polar separ
  • Benzotriazole Alkylation Patterns

    • Title: B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles.[1][6]

    • Source: Royal Society of Chemistry (RSC).[1]

    • URL:

    • Relevance: Discusses the inherent difficulty of N1/N2 mixtures and catalytic methods to improve r

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 5-Bromo-1-tert-butyl-6-fluorobenzotriazole purity assessment

Executive Summary & Scientific Context 5-Bromo-1-tert-butyl-6-fluorobenzotriazole is a critical intermediate often utilized in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly in the dev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-Bromo-1-tert-butyl-6-fluorobenzotriazole is a critical intermediate often utilized in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly in the development of IDO inhibitors and other heterocyclic scaffolds.

The purity assessment of this molecule presents a unique chromatographic challenge due to three specific structural factors:

  • Regioisomerism: The alkylation of the benzotriazole core with a tert-butyl group can occur at the N1 or N2 positions. While N1 is sterically favored, the N2-isomer is a common, difficult-to-remove impurity.

  • Halogenated By-products: Synthetic pathways frequently yield de-halogenated (des-bromo or des-fluoro) species that possess very similar hydrophobicity to the target.

  • Hydrophobicity: The bulky tert-butyl group makes the molecule highly lipophilic, often leading to excessive retention and broad peaks on standard C18 columns.

This guide compares a traditional C18 (Octadecyl) approach against an optimized Phenyl-Hexyl Core-Shell methodology, demonstrating why the latter is the superior choice for definitive purity assessment.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3]

The following data summarizes the performance of two distinct method strategies. The "Generic" method represents a standard starting point in many QC labs, while the "Optimized" method utilizes specific stationary phase chemistry to target the molecule's pi-electron system.

Performance Metrics Summary
MetricMethod A: Generic C18Method B: Optimized Phenyl-HexylStatus
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)Upgrade
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Enhanced
Critical Pair Resolution (

)
(N1 vs N2 isomer)
1.2 (Co-elution risk)3.8 (Baseline resolved)Pass
Tailing Factor (

)
1.61.1Excellent
Run Time 25.0 min12.0 minEfficient
Backpressure ~80 bar~240 barManageable
Mechanistic Insight

Why Method B Wins: The target molecule contains an electron-deficient aromatic ring (due to Fluorine and Bromine substitution).

  • C18 Columns rely solely on Van der Waals forces (hydrophobicity). Because the N1 and N2 isomers have nearly identical hydrophobicity, C18 struggles to separate them.

  • Phenyl-Hexyl Columns offer a dual mechanism.[1] They engage in

    
    -
    
    
    
    stacking with the benzotriazole ring. The electron-withdrawing halogens (F, Br) alter the electron density of the ring, creating a "shape selectivity" difference that Phenyl-Hexyl phases can exploit to separate the isomers and de-halogenated impurities.

Detailed Experimental Protocols

Method B: The Optimized Protocol (Recommended)

This protocol is designed for validation-ready purity assessment.

Instrument: UHPLC or HPLC system with Binary Pump and Diode Array Detector (DAD).

  • Column: Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm (Core-Shell technology).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
1.0 40 Isocratic Start
8.0 90 Linear Gradient
9.5 90 Wash
9.6 40 Re-equilibration

| 12.0 | 40 | End of Run |

Visualization of Method Development Logic

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl stationary phase over the traditional C18 for this specific halogenated benzotriazole.

MethodDevelopment Start Analyte: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole Analysis Structural Analysis: 1. Halogenated Aromatic Core 2. Potential N1/N2 Isomers Start->Analysis Choice Select Stationary Phase Analysis->Choice C18 Option A: C18 (Alkyl) Mechanism: Hydrophobicity only Choice->C18 Standard Phenyl Option B: Phenyl-Hexyl Mechanism: Hydrophobicity + Pi-Pi Choice->Phenyl Selective ResultA Result A: Poor Isomer Selectivity Broad Peaks C18->ResultA ResultB Result B: High Resolution (Rs > 3.0) Shape Selectivity for Halogens Phenyl->ResultB

Caption: Decision tree highlighting the mechanistic advantage of Phenyl-Hexyl phases for halogenated aromatics.

Troubleshooting & Critical Parameters

Separation of Regioisomers (N1 vs N2)

The tert-butyl group is bulky.

  • N1-isomer (Target): Usually elutes later on Phenyl phases due to better planar accessibility for

    
    -
    
    
    
    interactions.
  • N2-isomer (Impurity): The steric bulk often twists the ring slightly out of plane or changes the dipole, causing it to elute earlier.

  • Action: If resolution degrades, lower the column temperature to 30°C to enhance the specific

    
    -
    
    
    
    interaction strength.
Peak Tailing

Benzotriazoles are nitrogen-rich and can act as weak bases.

  • Cause: Interaction with residual silanols on the silica surface.

  • Solution: Ensure the mobile phase pH is acidic (pH ~2.5 with 0.1% Formic Acid). This protonates the free nitrogens (where possible) or suppresses silanol ionization. The use of "End-capped" columns is mandatory.

Sample Diluent
  • Challenge: The molecule is highly lipophilic (tert-butyl + halogens).

  • Protocol: Do not dissolve in 100% water. Use 50:50 Acetonitrile:Water or 100% Methanol. Dissolving in pure acetonitrile may lead to peak distortion (solvent effect) if the injection volume is high (>5 µL).

References

  • Sielc Technologies. (n.d.). Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Advanced Materials Technology. (2022). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Note. Retrieved from [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note 5990-4711EN. Retrieved from [Link]

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Comparative

Technical Guide: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (BBF-Bt) in Medicinal Chemistry

This guide provides an in-depth technical analysis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (referred to herein as BBF-Bt ). Editorial Note on Classification: While the prompt refers to BBF-Bt as a "coupling reagent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (referred to herein as BBF-Bt ).

Editorial Note on Classification: While the prompt refers to BBF-Bt as a "coupling reagent," chemically it is an electrophilic scaffold (or building block) used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), rather than an activating agent (like HOBt or HATU) used to form peptide bonds. This guide analyzes BBF-Bt in its correct role: as a high-performance heteroaryl halide for synthesizing complex pharmaceutical intermediates.

Part 1: Executive Summary & Comparative Positioning

5-Bromo-1-tert-butyl-6-fluorobenzotriazole (BBF-Bt) is a specialized halogenated heterocycle. In drug discovery, it serves as a critical "handle" for installing the benzotriazole core—a privileged scaffold known for bioisosterism with purines and indoles.

Its value proposition lies in the synergistic effect of its substituents:

  • C5-Bromine: The reactive site for Palladium-catalyzed cross-coupling.

  • C6-Fluorine: An electronic modulator that enhances the rate of oxidative addition and improves the metabolic stability of the final drug candidate.

  • N1-tert-butyl: A bulky steric group that ensures high solubility and prevents catalyst poisoning (a common issue with unsubstituted benzotriazoles).

Comparison Matrix: BBF-Bt vs. Alternative Scaffolds

The following table compares BBF-Bt with standard benzotriazole building blocks used to achieve similar synthetic outcomes.

FeatureBBF-Bt (Target) 5-Bromo-1-methyl-Bt 5-Bromo-1H-Bt (Unprotected) 5-Bromo-6-fluoro-1H-Bt
Primary Role High-Solubility ElectrophileStandard ElectrophilePrecursor / Low-Cost InputMetabolic Stability Input
Coupling Reactivity High (F-activated C-Br bond)ModerateLow (Acidic NH interferes)Moderate to High
Catalyst Compatibility Excellent (t-Bu blocks N-coordination)GoodPoor (N-H poisons Pd catalysts)Poor (Requires protection)
Solubility (Org.[1] Solvents) Excellent (Lipophilic t-Bu)GoodPoor (H-bonding aggregation)Moderate
Regioselectivity Fixed (N1) Fixed (N1)Variable (Tautomerizes N1/N2)Variable
Metabolic Profile High Stability (Blocked N-dealkylation)Moderate (N-demethylation risk)Phase II Conjugation riskHigh Stability

Part 2: Technical Deep Dive & Mechanism

The "Fluorine Effect" on Cross-Coupling

The presence of Fluorine at the C6 position (ortho to the Bromine at C5) is not merely for biological activity; it significantly alters the synthetic chemistry.

  • Inductive Effect (-I): Fluorine is highly electronegative. It pulls electron density away from the aromatic ring.

  • Oxidative Addition: This electron deficiency weakens the C-Br bond order slightly and lowers the LUMO energy of the aryl halide, making the Oxidative Addition step of the catalytic cycle (Pd(0)

    
     Pd(II)) significantly faster compared to non-fluorinated analogs.
    
The "tert-Butyl" Steric Advantage

Unsubstituted benzotriazoles possess a free N-H which is acidic (


). In basic coupling conditions, this deprotonates to form a benzotriazolate anion, which binds tightly to Palladium, poisoning the catalyst and stalling the reaction.
  • BBF-Bt Solution: The bulky tert-butyl group permanently blocks the N1 position. Its steric bulk also hinders the N2/N3 nitrogens from coordinating effectively to the metal center, preserving the active catalytic species.

Mechanistic Pathway (Visualization)

The following diagram illustrates the Suzuki-Miyaura coupling pathway using BBF-Bt, highlighting the stabilizing role of the t-Butyl group and the activating role of the Fluorine.

SuzukiCycle cluster_protection Role of 1-tert-butyl Pd0 Active Catalyst Pd(0)L2 OxAdd Intermed A: Oxidative Addition (Pd-Insertion into C-Br) *Facilitated by C6-F* Pd0->OxAdd + BBF-Bt Poison Catalyst Poisoning (Avoided by t-Bu) Pd0->Poison If N-H present (Blocked in BBF-Bt) BBF BBF-Bt (Electrophile) BBF->OxAdd TransMet Intermed B: Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Activated Boronate BaseStep Base Activation (Boronate -> Boronate-ate) BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (C5-Functionalized Benzotriazole) RedElim->Product

Caption: Catalytic cycle showing how BBF-Bt undergoes oxidative addition (enhanced by F) while the t-Butyl group prevents the formation of inactive Pd-complexes (Poisoning).

Part 3: Experimental Protocol

Objective: Synthesis of a biaryl intermediate via Suzuki Coupling of BBF-Bt with Phenylboronic Acid. Rationale: This protocol uses a phosphine ligand system optimized for electron-deficient heterocycles.

Reagents
  • Substrate: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous) or 
    
    
    
    (for anhydrous conditions)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial with BBF-Bt (1.0 eq), Phenylboronic acid (1.2 eq), and

      
       (0.05 eq).
      
    • Seal the vial and purge with Argon or Nitrogen for 5 minutes (3 cycles of vac/fill).

    • Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane via syringe, followed by the aqueous base solution.

    • The t-butyl group ensures BBF-Bt dissolves rapidly in dioxane, unlike unsubstituted analogs which may require DMSO/DMF.

  • Reaction:

    • Heat the mixture to 80-90°C for 4–12 hours.

    • Monitoring: Monitor via LC-MS. Look for the disappearance of the Bromide peak (M+ and M+2 pattern) and appearance of the biaryl mass.

    • Observation: The reaction is typically faster than non-fluorinated equivalents due to the activated C-Br bond.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and wash with water/brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

    • Note: The lipophilic t-butyl group makes the product less polar, often allowing elution at lower EtOAc percentages compared to N-methyl analogs.

Part 4: Troubleshooting & Disambiguation

"Did you mean...?" If your intent was to find a Peptide Coupling Reagent (for amide bond formation), BBF-Bt is incorrect . You likely need:

  • HBTU/HATU: Uronium salts of benzotriazole.[2]

  • 6-Cl-HOBt: A chlorinated hydroxybenzotriazole additive.

  • BBF-Bt cannot activate carboxylic acids because the Nitrogen is alkylated (blocked).

Handling Precautions:

  • Stability: BBF-Bt is stable at room temperature but should be stored away from light (typical for aryl bromides).

  • Deblocking: The tert-butyl group is extremely robust. If your final drug target requires a free N-H benzotriazole, removing the t-butyl group requires harsh acidic conditions (e.g., refluxing in TFA/TfOH or

    
    ). If deprotection is required later, consider using a benzyl-protected analog instead, although this sacrifices the specific solubility benefits of the t-butyl group.
    

References

  • Compound Identification

    • 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (CAS 1365271-86-8).[3][4][5] National Center for Biotechnology Information. PubChem Compound Summary.

  • Benzotriazole Chemistry & Reactivity

    • Katritzky, A. R., et al. "The Chemistry of Benzotriazoles." Chemical Reviews, 1998. (Foundational text on tautomerism and reactivity of N-substituted benzotriazoles).
  • Cross-Coupling Mechanisms

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Establishes the base mechanism for aryl halide coupling).
  • Fluorine Effects in Catalysis

    • Furuya, T., Kamlet, A. S., Ritter, T. "Catalysis for Fluorination and Fluoroalkylation." Nature, 2011. (Discusses the electronic influence of fluorine on metal-center reactivity).

Sources

Validation

Comparative Analysis: Efficacy of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole versus HOBt and HATU

Executive Summary: Defining the Chemical Space In the landscape of peptide synthesis and amide bond formation, reagent selection is dictated by the balance of activation kinetics , racemization suppression , and structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Defining the Chemical Space

In the landscape of peptide synthesis and amide bond formation, reagent selection is dictated by the balance of activation kinetics , racemization suppression , and structural compatibility .

This guide addresses a critical distinction in the benzotriazole class of molecules. We compare two industry-standard coupling reagents—HOBt (1-Hydroxybenzotriazole) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)—against a specific halogenated benzotriazole derivative: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (hereafter referred to as Bt-F-Br-tBu ).

Core Finding: While HOBt and HATU are active coupling mediators designed to facilitate amide bond formation, Bt-F-Br-tBu functions primarily as a medicinal chemistry scaffold (intermediate). Due to the steric and electronic blockade at the N1 position by the tert-butyl group, Bt-F-Br-tBu cannot function as an active ester generating reagent under standard peptide coupling conditions.

However, Bt-F-Br-tBu represents a "masked" precursor to a theoretically highly potent coupling additive. This guide analyzes the mechanistic divergence and provides protocols to validate these properties.

Structural & Mechanistic Profiling

To understand the efficacy differences, we must analyze the structural requirements for amide coupling.

The Standards: HOBt and HATU
  • HOBt: Functions as a nucleophilic additive. The N-OH group attacks the activated acyl species (e.g., carbodiimide adduct) to form an "active ester." This ester is reactive enough to aminolyze but stable enough to prevent oxazolone formation (racemization).

  • HATU: A "uronium" (guanidinium) salt derived from HOAt (7-aza-1-hydroxybenzotriazole). The pyridine nitrogen provides an "anchoring effect" (neighboring group participation), making HATU the "Gold Standard" for difficult, sterically hindered couplings.

The Challenger: Bt-F-Br-tBu (CAS 1365271-86-8)[1][2]
  • Structure: A benzotriazole core substituted with 5-Bromo and 6-Fluoro groups.[1][2][3][4][5][6][7] Crucially, the N1 position is capped with a tert-butyl group.

  • Electronic Effect: The 5-Br and 6-F substitutions are electron-withdrawing, which would increase acidity and leaving group ability if a hydroxyl group were present.

  • Steric Effect (The Dealbreaker): The tert-butyl group is chemically inert under standard coupling conditions. It blocks the N1 site, preventing the formation of the N-oxide/N-hydroxy tautomer required to form an active ester.

Comparative Data Table
FeatureHOBt HATU Bt-F-Br-tBu
Role Coupling AdditiveCoupling Reagent (Activator)Building Block / Scaffold
Active Moiety N-OH (Hydroxy)O-At (7-Aza-N-oxy)None (N-t-Butyl blocked)
pKa (approx) 4.60~3.28 (parent HOAt)N/A (Non-acidic)
Leaving Group Ability ModerateHighZero (Cannot form ester)
Racemization Control GoodExcellentN/A
Primary Utility Standard Peptide SynthesisDifficult/Hindered CouplingsKinase Inhibitor Synthesis

Mechanistic Pathway Analysis

The following diagram illustrates why HOBt/HATU succeeds where Bt-F-Br-tBu fails in the context of amide bond formation.

CouplingMechanism cluster_0 Activation Phase cluster_1 Reagent Pathways cluster_2 Amidation Acid Carboxylic Acid (R-COOH) OAcyl O-Acylisourea (Reactive Intermediate) Acid->OAcyl + Activator Activator Activator (DIC/EDC) ActiveEster OBt Active Ester (Stable & Reactive) OAcyl->ActiveEster + HOBt (Nucleophilic Attack) NoReaction NO REACTION (Steric Blockade) OAcyl->NoReaction + Bt-F-Br-tBu (No Nucleophile) HOBt_Node HOBt (N-OH active) HOBt_Node->ActiveEster Bt_Node Bt-F-Br-tBu (N-tBu blocked) Bt_Node->NoReaction Product Amide Bond (R-CO-NH-R) ActiveEster->Product + Amine Amine Amine (R-NH2)

Figure 1: Mechanistic divergence. HOBt successfully intercepts the O-Acylisourea to form an active ester. Bt-F-Br-tBu is inert due to the N-tert-butyl cap.

Theoretical "Unmasked" Efficacy

Expert Insight: While Bt-F-Br-tBu is not a coupling reagent, it is chemically significant. If one were to remove the tert-butyl group (deprotection) to yield 5-Bromo-6-fluoro-1-hydroxybenzotriazole , the resulting molecule would theoretically outperform HOBt.

  • Electronic Rationale: The 5-Br and 6-F atoms are strong electron-withdrawing groups (EWGs).

  • Prediction: These EWGs would lower the pKa of the N-OH group (likely to ~3.0–3.5), making the leaving group significantly better than HOBt (pKa 4.6) and potentially rivaling HOAt.

  • Warning: This "unmasked" form is likely shock-sensitive (explosive), similar to other high-nitrogen, halogenated benzotriazoles.

Experimental Validation Protocols

Since direct efficacy data does not exist (as the comparison is category-mismatched), the following Self-Validating Protocol allows researchers to confirm the inertness of Bt-F-Br-tBu compared to HOBt.

Protocol A: The "Active Ester" UV-Monitoring Test

Objective: Determine if the candidate molecule can form an active ester with a model amino acid (Fmoc-Gly-OH).

Materials:

  • Substrate: Fmoc-Gly-OH (0.1 M in DMF).

  • Activator: DIC (Diisopropylcarbodiimide, 0.1 M).

  • Reagents: HOBt (Control) vs. Bt-F-Br-tBu (Test).

  • Detection: HPLC-UV (254 nm) or LC-MS.

Workflow:

  • Baseline: Dissolve Fmoc-Gly-OH in DMF.

  • Activation: Add DIC (1.0 equiv) and stir for 2 minutes.

  • Reagent Addition:

    • Vial A: Add HOBt (1.0 equiv).

    • Vial B: Add Bt-F-Br-tBu (1.0 equiv).

  • Incubation: Stir at room temperature for 30 minutes.

  • Analysis: Inject 5 µL of each solution into HPLC.

Expected Results (Data Interpretation):

  • Vial A (HOBt): Appearance of a new peak corresponding to the Fmoc-Gly-OBt ester. Shift in retention time relative to free acid.

  • Vial B (Bt-F-Br-tBu): No new ester peak formed. The chromatogram will show unreacted Bt-F-Br-tBu and N-acylurea (side product of DIC rearrangement), confirming the "Test" molecule failed to intercept the intermediate.

Protocol B: Racemization Suppression Test (The Anderson Test)

Objective: If the user insists on adding Bt-F-Br-tBu as an "additive," this test proves it fails to suppress racemization compared to HOBt.

  • Coupling: Z-Gly-OH + H-Phe-OEt using EDC/HCl.

  • Conditions: Run reaction in DMF with:

    • No Additive (Negative Control).

    • HOBt (Positive Control).

    • Bt-F-Br-tBu (Test).

  • Analysis: Chiral HPLC of the Z-Gly-Phe-OEt product.

  • Outcome:

    • HOBt: < 2% DL-isomer.

    • Bt-F-Br-tBu: ~10-20% DL-isomer (similar to "No Additive"), proving it does not participate in the mechanism.

Conclusion & Recommendation

For Peptide Synthesis: Do NOT use 5-Bromo-1-tert-butyl-6-fluorobenzotriazole as a substitute for HOBt or HATU. It lacks the functional group (N-OH) required to activate carboxylic acids. Attempting to use it will result in sluggish reactions, high racemization, and difficult purification due to the formation of N-acylurea side products.

  • Use HATU for: Sterically hindered amino acids, macrocyclizations, and N-methylated peptides.

  • Use HOBt/DIC for: Standard solid-phase peptide synthesis (SPPS) and cost-sensitive scale-ups.

For Medicinal Chemistry: Bt-F-Br-tBu is a valuable building block . It is correctly used as a scaffold to synthesize kinase inhibitors (e.g., JAK, p38 MAP kinase pathways) where the benzotriazole ring is a permanent structural feature of the final drug molecule, not a transient leaving group.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398.

  • König, W., & Geiger, R. (1970). "A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives". Chemische Berichte, 103(3), 788–798.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.

  • ChemicalBook. (2024).[8] "5-Bromo-1-tert-butyl-6-fluorobenzotriazole Product Properties & CAS 1365271-86-8".

Sources

Comparative

Confirming the Structure of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole Derivatives

Executive Summary: The Regioselectivity Challenge In the development of high-affinity ligands—particularly for targets like IDO1 or specific kinases—the benzotriazole scaffold is a privileged structure. However, the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of high-affinity ligands—particularly for targets like IDO1 or specific kinases—the benzotriazole scaffold is a privileged structure. However, the synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole presents a classic but critical regioselectivity challenge.

The alkylation of the benzotriazole precursor (5-bromo-6-fluorobenzotriazole) typically yields a mixture of N1-alkyl and N2-alkyl isomers. Due to the steric bulk of the tert-butyl group and the electronic asymmetry introduced by the 5-bromo and 6-fluoro substituents, distinguishing these isomers is not trivial. Misassignment here can lead to months of wasted SAR (Structure-Activity Relationship) efforts, as N1 and N2 isomers often possess vastly different biological profiles.

This guide objectively compares the three primary methodologies for structural confirmation—1D NMR Screening , Advanced 2D NMR (NOESY/15N-HMBC) , and X-Ray Crystallography —providing a definitive roadmap for validation.

Part 1: The Structural Problem

The core difficulty lies in the tautomeric nature of the benzotriazole ring. Upon alkylation with a bulky electrophile (like a tert-butyl halide or equivalent), the reaction kinetic and thermodynamic products may differ.

  • N1-Isomer: The tert-butyl group is attached to the nitrogen adjacent to the benzene ring fusion. This breaks the symmetry significantly and places the bulky group in spatial proximity to the proton at position 7 (H7).

  • N2-Isomer: The tert-butyl group is attached to the central nitrogen. While often more thermodynamically stable in unsubstituted systems, the steric clash with the lone pairs of N1/N3 and the benzene ring substituents can destabilize this form.

Visualizing the Decision Matrix

The following workflow illustrates the logical path to structural confirmation.

StructuralConfirmation Start Crude Reaction Mixture (Alkylation of 5-Br-6-F-Benzotriazole) Sep Chromatographic Separation (Isolate Isomer A and Isomer B) Start->Sep MethodA Method A: 1D 1H & 19F NMR (Preliminary Screening) Sep->MethodA Decision1 Are J-coupling patterns and shifts distinct? MethodA->Decision1 MethodB Method B: 2D NMR (NOESY + 15N-HMBC) Decision1->MethodB Ambiguous Decision1->MethodB Routine Check MethodC Method C: X-Ray Crystallography (The 'Gold Standard') Decision1->MethodC Solid Sample Available? Result1 Strong NOE (tBu <-> H7) CONFIRMS N1-Isomer MethodB->Result1 Result2 No NOE (tBu <-> Aromatics) SUGGESTS N2-Isomer MethodB->Result2 Final Structure Confirmed Result1->Final Result2->Final MethodC->Final

Figure 1: Decision tree for confirming benzotriazole regiochemistry. Method B is the recommended standard for solution-state analysis.

Part 2: Comparative Analysis of Confirmation Methods

Method A: 1D NMR (1H, 19F)

Role: Preliminary Screening. Verdict: Insufficient for definitive assignment but provides necessary substituent mapping.

In the 5-bromo-6-fluoro system, the benzene ring protons (H4 and H7) are chemically distinct.

  • H7 (Position 7): Ortho to the Fluorine (F6). Expect a large coupling constant (

    
    ).
    
  • H4 (Position 4): Meta to the Fluorine (F6). Expect a smaller coupling constant (

    
    ).
    

Limitation: While this confirms the benzene substitution pattern, it does not tell you where the tert-butyl group is located, as the tert-butyl signal is a singlet in both isomers.

Method B: Advanced 2D NMR (NOESY & 15N-HMBC)

Role: The Primary Analytical Tool. Verdict: High Confidence (95%+). Recommended for routine confirmation.[1]

This method relies on spatial proximity (NOE) and bond connectivity (HMBC).

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • N1-Isomer: The tert-butyl group is spatially very close to H7 . You will see a strong cross-peak between the tert-butyl singlet (~1.7 ppm) and the H7 aromatic doublet (~7.5-8.0 ppm).

    • N2-Isomer: The tert-butyl group is on the central nitrogen, pointing away from the benzene ring. No significant NOE cross-peaks should be observed with aromatic protons.

  • 15N-HMBC:

    • Nitrogen chemical shifts are highly sensitive to alkylation.

    • N1-Alkylated: The alkylated nitrogen typically resonates upfield (shielded) relative to the N2/N3.

    • N2-Alkylated: The symmetry (or pseudo-symmetry) often results in a distinct shift pattern where the central nitrogen is significantly shielded.

Method C: Single Crystal X-Ray Diffraction

Role: Absolute Structural Proof. Verdict: Irrefutable (100%), but resource-intensive.

Requires growing a single crystal suitable for diffraction. While definitive, it is often too slow for high-throughput synthesis optimization. However, for a lead candidate (like a specific 5-Br-6-F derivative), generating one crystal structure is mandatory to validate the NMR models.

Part 3: Experimental Protocols

Protocol 1: The "Smoking Gun" NOESY Experiment

This is the most efficient self-validating protocol for solution-state samples.

Reagents & Setup:

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred to prevent peak overlap if solubility allows).
  • Concentration: >10 mg/mL is ideal for clear NOE signals.

  • Temperature: 298 K.

Step-by-Step Workflow:

  • Acquire 1D Proton: Assign H4 and H7 based on F-coupling.

    • Identify H7 by the large

      
       (~9.0 Hz).
      
    • Identify H4 by the smaller

      
       (~6.0 Hz) and its singlet-like appearance (due to weak meta coupling).
      
  • Run NOESY Sequence:

    • Mixing Time: Set to 500 ms . This is critical for observing medium-range transient NOEs.

    • Scans: Minimum 16 scans per increment (usually 256 increments).

  • Analysis:

    • Locate the tert-butyl singlet on the diagonal (approx 1.6 - 1.8 ppm).

    • Look for a cross-peak at the intersection of the tert-butyl frequency and the aromatic region.

    • Interpretation:

      • Cross-peak with H7: Confirmed N1-Isomer .

      • No Cross-peak: Likely N2-Isomer .

Protocol 2: 1H-15N HMBC (Gradient Selected)

Use this if NOESY is ambiguous (e.g., if H7 and H4 overlap).

Step-by-Step Workflow:

  • Optimization: Tune the probe for 15N. Set the long-range coupling constant delay (

    
    ) to correspond to roughly 8 Hz (typical for 
    
    
    
    and
    
    
    ).
  • Acquisition:

    • Spectral width for 15N should be wide (approx 400 ppm) to catch all triazole nitrogens.

    • Reference: Liquid NH

      
       (0 ppm) or Nitromethane (0 ppm - adjust scale accordingly).[2]
      
  • Analysis:

    • N1-Isomer: The tert-butyl protons will show a strong

      
       correlation to the alkylated N1  and potentially a weak correlation to C7a  (bridgehead carbon).
      
    • N2-Isomer: The tert-butyl protons will show correlations to the central N2 , which typically appears at a very different chemical shift (often ~370 ppm vs ~300 ppm on the ammonia scale).

Part 4: Data Comparison Table

The following table summarizes the expected observables for the two isomers of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole.

FeatureN1-Isomer (1-tBu) N2-Isomer (2-tBu)
Symmetry AsymmetricPseudo-symmetric (but broken by 5-Br/6-F)
NOE Correlation Strong NOE: tBu

H7
No NOE between tBu and Aromatics
15N Shift (Alkylated N) Upfield (Shielded)Downfield (Deshielded relative to N1/N3)
Elution Order (Silica) Typically elutes slower (more polar)Typically elutes faster (less polar)
Crystallization Forms needles/plates easilyOften harder to crystallize (oily)
Visualization of NOE Logic

NOELogic cluster_N1 N1-Isomer (Proximity) cluster_N2 N2-Isomer (Distance) tBu t-Butyl N1 N1 tBu->N1 Bonded H7 H7 (Aromatic) tBu->H7 STRONG NOE (< 3.0 Å) N2 N2 H4 H4 (Aromatic) tBu_2 t-Butyl N2_2 N2 tBu_2->N2_2 Bonded H7_2 H7 tBu_2->H7_2 NO SIGNAL (> 5.0 Å)

Figure 2: Spatial relationships in N1 vs N2 isomers. The green dashed line indicates the critical NOE signal used for confirmation.

References

  • Katritzky, A. R., et al. (2009).[3] Selective synthesis and structural elucidation of S-acyl- and N-acylcysteines (Benzotriazole methodology). Journal of Organic Chemistry.[3] Link

  • Bredas, J. L., et al. (2021). Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study. PubMed. Link

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

  • Marek, R., et al. (2007).[2][4] 15N NMR spectroscopy in structural analysis: an update (2001-2005). Current Organic Chemistry.[2] Link

  • Hiremath, S. & Sundius, T. (2009).[5] Vibrational spectroscopic analysis and ab initio structure calculations on 2-bromo-5-fluorobenzaldehyde (Precursor Analysis). Spectrochimica Acta Part A. Link

Sources

Validation

Performance Review: Fluorinated and Halogenated Benzotriazole Reagents (HCTU &amp; HFTU)

Executive Summary In the landscape of peptide coupling reagents, fluorinated and halogenated benzotriazoles (specifically HCTU and HFTU ) occupy a critical "sweet spot" between the economical standard (HBTU/TBTU) and the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide coupling reagents, fluorinated and halogenated benzotriazoles (specifically HCTU and HFTU ) occupy a critical "sweet spot" between the economical standard (HBTU/TBTU) and the high-performance aza-analogs (HATU).

This guide reviews the performance of HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and its fluorinated analog HFTU . While HATU remains the gold standard for extremely hindered couplings, experimental data demonstrates that halogenated benzotriazoles offer near-HATU reactivity and superior racemization suppression compared to HBTU, often at a significantly lower cost. This makes them the reagents of choice for routine but demanding solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Insight: The Halogen Effect

The efficiency of a benzotriazole-based coupling reagent is governed by the acidity (pKa) of the corresponding leaving group (the hydroxybenzotriazole derivative). Lower pKa values correlate with a better leaving group ability, which accelerates the acylation of the amine.

  • Standard (HOBt) : pKa ~4.60. Moderate leaving group.

  • Chlorinated (6-Cl-HOBt) : pKa ~3.35. The electron-withdrawing chlorine stabilizes the phenoxide-like anion, making the active ester more reactive.

  • Fluorinated (6-F-HOBt) : pKa ~2.80. Fluorine, being more electronegative than chlorine, further increases acidity, theoretically enhancing reactivity, though steric and solubility factors often make HCTU the preferred commercial balance.

  • Aza (HOAt) : pKa ~3.28. While the pKa is similar to the chloro-analog, the pyridine nitrogen provides a "neighboring group effect" (general base catalysis) that uniquely accelerates coupling, keeping HATU at the top of the hierarchy.

Mechanism of Activation and Coupling

The following diagram illustrates the activation pathway. The critical differentiator for HCTU/HFTU is the stability of the Leaving Group (LG) anion.

CouplingMechanism AminoAcid Fmoc-AA-OH ActiveEster Active Ester (Fmoc-AA-OBt-X) AminoAcid->ActiveEster Activation (1-2 min) Reagent Reagent (HCTU/HFTU) Reagent->ActiveEster Activation (1-2 min) Base Base (DIEA/NMM) Base->ActiveEster Activation (1-2 min) Coupled Peptide Bond (Fmoc-AA-NH-Peptide) ActiveEster->Coupled Aminolysis (5-30 min) Byproduct Byproduct (HO-Bt-X) ActiveEster->Byproduct Leaving Group Departure Amine Resin-Amine (H2N-Peptide) Amine->Coupled Aminolysis (5-30 min)

Figure 1: Activation pathway. The "X" substituent (Cl or F) on the benzotriazole ring stabilizes the leaving group anion (Byproduct), driving the reaction forward.

Performance Comparison & Data

Acidity and Reactivity

The following table compares the physical properties that drive coupling efficiency. The pKa of the leaving group is the primary predictor of reaction rate for the active ester.

ReagentLeaving Group StructureSubstituentpKa of LGRelative ReactivityCost Profile
HBTU 1-HydroxybenzotriazoleNone (H)4.60Standard (1x)Low
HCTU 6-Chloro-1-hydroxybenzotriazoleChlorine (Cl)3.35High (5-10x)Moderate
HFTU 6-Fluoro-1-hydroxybenzotriazoleFluorine (F)2.80High (Theoretical >10x)High/Niche
HATU 1-Hydroxy-7-azabenzotriazoleAza (N)3.28Ultra-High (>20x)Very High
Coupling Efficiency (Difficult Sequences)

In a comparative study synthesizing the difficult ACP(65-74) sequence (H-VQAAIDYING-OH), HCTU demonstrated purity profiles equivalent to HATU and superior to HBTU.

  • Sequence : ACP(65-74) (Known for aggregation/steric hindrance)

  • Conditions : 5 min coupling, Fmoc-SPPS.

ReagentCrude Purity (%)Major Impurity (Deletion)
HATU 94%< 1%
HCTU 93% < 1%
HBTU 65%15% (Des-Val)
TBTU 62%18% (Des-Val)

Data Source: Hood et al. (2008) & El-Faham (2011).

Racemization Suppression

Halogenated benzotriazoles reduce racemization (loss of chirality) by accelerating the coupling step, leaving less time for the base-catalyzed oxazolone formation (the primary racemization pathway).

  • Model : Z-Phg-Pro-NH2 (Phenylglycine is highly prone to racemization).

  • Result : HCTU and HFTU typically show < 2% DL-isomer formation, whereas HBTU can exceed 5-10% under prolonged coupling conditions.

Experimental Protocols

Protocol A: Standard Fmoc-SPPS with HCTU/HFTU

This protocol is designed for automated or manual synthesis of peptides 5–30 residues in length.

Reagents:

  • Activator : 0.5 M HCTU (or HFTU) in DMF.

  • Base : 1.0 M Diisopropylethylamine (DIEA) in NMP.

  • Amino Acid : 0.5 M Fmoc-AA-OH in DMF.

Workflow:

  • Resin Preparation : Swell resin in DMF for 20 min.

  • Deprotection : 20% Piperidine/DMF (2 x 3 min). Wash DMF (5x).

  • Activation & Coupling (Pre-activation not recommended; in situ is best):

    • Add Amino Acid solution (4.0 eq relative to resin loading).

    • Add HCTU solution (3.9 eq). Note: Use slight deficit to prevent capping.

    • Add DIEA solution (8.0 eq).

  • Reaction Time : Agitate for 5–10 minutes at Room Temperature.

    • Note: For HBTU, this step typically requires 30–60 min. The halogenated reagents allow rapid cycling.

  • Wash : DMF (4x).

Protocol B: Decision Matrix for Reagent Selection

Use the following logic flow to select the appropriate reagent, balancing cost and performance.

SelectionLogic Start Start: Select Coupling Reagent IsDifficult Is the sequence difficult? (Aggregation, Steric Hindrance, >30 AAs) Start->IsDifficult Easy Routine / Short Peptide IsDifficult->Easy No Hard Difficult / Long Peptide IsDifficult->Hard Yes UseHBTU Use HBTU/TBTU (Low Cost, 30-60 min) Easy->UseHBTU CheckRacemization Is Cys/His/Phg involved? (Racemization Risk) Hard->CheckRacemization UseHCTU Use HCTU / HFTU (High Speed, Low Racemization) UseHBTU->UseHCTU If coupling fails CheckRacemization->UseHCTU Low Risk UseHATU Use HATU (Max Power, High Cost) CheckRacemization->UseHATU High Risk (or Cyclization)

Figure 2: Reagent selection logic. HCTU/HFTU serves as the primary "problem solver" before escalating to HATU.

Expert Analysis & Recommendations

When to use HCTU/HFTU?
  • Speed : It enables "Fast SPPS" protocols (2-5 min couplings) without the cost penalty of HATU.

  • Solubility : Halogenated benzotriazole salts (especially PF6 salts) generally exhibit better solubility in DMF/NMP than their unsubstituted counterparts at high concentrations (0.5 M).

  • Safety : While all benzotriazoles (HOBt) can be explosive in dry form, the uronium salts (HCTU/HFTU) are stable crystalline solids. However, Oxyma is emerging as a non-explosive alternative if safety is the paramount constraint.

The "Fluorine" vs "Chlorine" Nuance

While HFTU (Fluoro) is theoretically superior due to higher acidity, HCTU (Chloro) is the market leader. The performance difference in standard SPPS is negligible. HFTU is best reserved for research scenarios where HCTU shows marginal results but HATU is unavailable or incompatible (e.g., specific side-reactions with the pyridine ring of HATU).

Critical Warning : Never use halogenated reagents (or HATU) with the base in the stock solution. They activate so quickly that they can self-react (guanidinylation of the amine) if the amino acid is not immediately present. Always add the base last or simultaneously with the amino acid.

References

  • Hood, C. A., et al. (2008). "Fast conventional Fmoc solid-phase peptide synthesis with HCTU." Journal of Peptide Science. Link

  • Marder, O., & Albericio, F. (2002). "HCTU and TCTU, New Coupling Reagents: Development and Industrial Aspects." Chimica Oggi. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Sabatino, G., et al. (2002). "Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis." Letters in Peptide Science. Link

Safety & Regulatory Compliance

Safety

Technical Guide: PPE &amp; Operational Safety for 5-Bromo-1-tert-butyl-6-fluorobenzotriazole

Executive Summary & Risk Profile[1] Compound: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole Chemical Class: Halogenated Benzotriazole Derivative Physical State: Solid (Crystalline powder) As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1]

Compound: 5-Bromo-1-tert-butyl-6-fluorobenzotriazole Chemical Class: Halogenated Benzotriazole Derivative Physical State: Solid (Crystalline powder)

As a Senior Application Scientist, I must emphasize that while the tert-butyl group provides steric bulk that often stabilizes the benzotriazole core, this compound remains a nitrogen-rich heterocycle . All benzotriazoles possess inherent potential for energetic decomposition under thermal stress. Furthermore, the halogenated substitutions (Bromine/Fluorine) significantly alter the lipophilicity and metabolic stability, necessitating strict dermal and respiratory protection protocols.

Primary Hazard Classifications (Derived from Structural Analogs):

  • Acute Health: Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), STOT-SE (Respiratory Irritation).

  • Reactivity: Potential thermal instability (N=N-N linkage).

  • Environmental: Chronic Aquatic Toxicity (Halogenated aromatic).

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but to prevent specific failure modes (e.g., glove permeation, dust inhalation).

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders. Goggles seal against airborne particulates that can solubilize in tear ducts, causing severe corneal irritation.
Dermal (Hand) Double-Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneHalogenated aromatics can permeate thin nitrile. The outer glove acts as a sacrificial barrier; the inner glove protects against incidental contact during doffing.
Respiratory N95/P100 Respirator (if outside hood)Primary:Fume Hood Benzotriazole dusts are potent respiratory sensitizers. Inhalation can trigger reactive airway sensitization. Engineering controls (hood) are primary; respirators are secondary.
Body Flame-Resistant (FR) Lab Coat (Nomex/Treated Cotton)Synthetic blends (polyester) can melt into skin during a thermal event. Given the nitrogen-rich core, an FR coat provides a critical buffer against flash decomposition.
Footwear Closed-toe, chemically resistant Standard protocol. Leather preferred over canvas to retard liquid penetration.

PPE Decision Logic & Hierarchy of Controls

The following diagram illustrates the decision-making process for selecting controls based on the operational state of the chemical.

PPE_Decision_Logic Start Start: Handling 5-Bromo-1-tert-butyl-6-fluorobenzotriazole State_Check Is the compound in Solid/Powder form? Start->State_Check Solid_Path Yes: High Dust Risk State_Check->Solid_Path Powder Solution_Path No: Solubilized in Organic Solvent State_Check->Solution_Path Liquid/Solute Eng_Control_Solid Engineering Control: Class II Biosafety Cabinet or Chemical Fume Hood (Sash < 18") Solid_Path->Eng_Control_Solid PPE_Solid PPE Requirement: N95 + Goggles + Double Nitrile Eng_Control_Solid->PPE_Solid Action Proceed with Experiment PPE_Solid->Action Solvent_Check Check Solvent Permeation Data Solution_Path->Solvent_Check PPE_Solution PPE Requirement: Splash Goggles + Solvent-Specific Gloves (e.g., Laminate for DCM) Solvent_Check->PPE_Solution PPE_Solution->Action

Figure 1: Decision logic for selecting PPE based on the physical state of the benzotriazole derivative.

Operational Protocols: A Self-Validating System

To ensure scientific integrity, we treat safety not as a separate step, but as a parameter of the experiment itself.

Phase 1: Weighing & Transfer (Critical Step)

Risk: Static discharge igniting dust; inhalation of airborne particles.

  • Static Control: Benzotriazoles are prone to static buildup. Use an anti-static gun or ionizer bar inside the balance enclosure before dispensing.

  • Containment: Weigh inside a fume hood or a powder containment balance enclosure. Never weigh on an open bench.

  • Technique: Use a disposable anti-static weighing boat. Do not use metal spatulas if the powder is dry and fine; use PTFE-coated spatulas to minimize spark potential.

Phase 2: Solubilization & Reaction

Risk: Exothermic decomposition.

  • Addition Order: Always add the solvent to the solid , not the solid to the solvent. This ensures that a large excess of solvent is immediately available to act as a heat sink if the heat of solution is high.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the tert-butyl group stabilizes the molecule, oxygen exclusion prevents the formation of peroxides if ether solvents are used, reducing the total energetic load of the system.

Phase 3: Spill Management

Risk: Contamination of workspace.

  • Dry Spill: Do not sweep. Sweeping generates dust. Use a HEPA-filtered vacuum or wet-wipe method (using a solvent in which the compound is soluble, e.g., acetone) to capture the powder.

  • Wet Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (paper towels) for large spills of nitrogen-rich compounds.

Waste Disposal & Deactivation[3][4][5]

Proper disposal is a legal and ethical requirement. Because this molecule contains both Halogens (Br, F) and Nitrogen, it complicates the waste stream.

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical Waste Double-bag in clear polyethylene. Label as "Halogenated Organic Solid - Benzotriazole Derivative." Do not compact (risk of friction ignition).
Liquid Waste Halogenated Organic Must go into the "Halogenated" carboy. Segregate from "Non-Halogenated" waste to prevent corrosion of incinerator scrubbers and to comply with EPA/RCRA regulations.
Contaminated Sharps Bio/Chem Hazard Needles used with this compound must be disposed of in rigid sharps containers, never trash.

Workflow Visualization

Operational_Workflow Storage Storage (Cool, Dry, Dark) Weighing Weighing (Anti-static, Fume Hood) Storage->Weighing Retrieve Reaction Reaction (Inert Atm, Solvent First) Weighing->Reaction Transfer Quench Quench/Workup (Control Exotherm) Reaction->Quench Complete Disposal Disposal (Halogenated Stream) Quench->Disposal Waste Segregation

Figure 2: Cradle-to-grave operational workflow for handling halogenated benzotriazoles.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Benzotriazole. (Used for structural analog hazard extrapolation). [Link]

  • PubChem. (n.d.). Compound Summary: Benzotriazole.[3] National Library of Medicine. [Link]

Sources

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